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  • Product: {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
  • CAS: 2060005-17-4

Core Science & Biosynthesis

Foundational

{2,8-Dioxaspirodecan-3-yl}methanamine Hydrochloride: Mechanism of Action and Application in Drug Design

{2,8-Dioxaspiro[1]decan-3-yl}methanamine Hydrochloride: Mechanism of Action and Application in Drug Design Executive Summary In modern medicinal chemistry, the over-reliance on flat, lipophilic aromatic rings has led to...

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Author: BenchChem Technical Support Team. Date: March 2026

{2,8-Dioxaspiro[1]decan-3-yl}methanamine Hydrochloride: Mechanism of Action and Application in Drug Design

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, lipophilic aromatic rings has led to high attrition rates in clinical trials due to poor aqueous solubility and off-target toxicity—a paradigm famously termed the "Flatland" problem[1]. {2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride (CAS: 2060005-17-4) is a highly specialized, novel oxa-spirocyclic building block engineered to solve this exact challenge[2].

Developed by Mykhailiuk and colleagues, this compound is not a standalone therapeutic agent; rather, its "mechanism of action" operates on two distinct levels[2][3]:

  • Physicochemical Mechanism (Molecular Level): As a structural bioisostere, it modulates the physicochemical properties (ADME) of a drug scaffold by increasing 3D complexity ( Fsp3​ ) and introducing strategic hydrogen-bond acceptors, dramatically enhancing solubility[1][3].

  • Pharmacological Mechanism (Derivative Level): When conjugated into established drug scaffolds—such as replacing the tetrahydrofuran ring in the antihypertensive drug terazosin—the resulting derivatives act as potent α1​ -adrenergic receptor antagonists[3].

This whitepaper provides an in-depth technical analysis of the compound's structural mechanics, synthetic workflow, and downstream pharmacological pathways.

Physicochemical Mechanism of Action: Escaping "Flatland"

The core mechanism by which {2,8-Dioxaspiro[1]decan-3-yl}methanamine improves drug viability is rooted in its unique spirocyclic geometry and heteroatom placement.

The Fsp3​ and Rigidity Advantage

The spiro[1]decane core forces the molecule into a rigid, non-planar 3D conformation. By replacing a flat aromatic or flexible aliphatic ring with this spirocycle, the fraction of sp3 -hybridized carbons ( Fsp3​ ) increases[1]. This rigidity reduces the entropic penalty upon binding to a target protein, often preserving or enhancing target affinity while preventing the non-specific hydrophobic interactions that lead to promiscuous toxicity[1].

The Oxa-Spirocyclic Effect

While all-carbon spirocycles improve 3D geometry, they are highly lipophilic. The strategic placement of oxygen atoms at positions 2 and 8 in the {2,8-Dioxaspiro[1]decan-3-yl} system fundamentally alters the hydration shell of the molecule[2]. These oxygen atoms act as potent hydrogen-bond acceptors. Experimental data demonstrates that incorporating an oxygen atom into a spirocyclic unit can improve water solubility by up to 40-fold and lower lipophilicity ( ΔlogD≈1 ) compared to all-carbon analogues[3].

Table 1: Impact of Oxa-Spirocyclic Bioisosterism on Physicochemical Properties
Structural Motif Fsp3​ CharacterRelative Lipophilicity ( logD )Aqueous Solubility ( μ M)
Flat Aromatic (e.g., Furan)LowHighPoor
All-Carbon SpirocycleHighHigh~9 μ M
Oxa-Spirocycle (e.g., 2,8-Dioxa) High Lowered ( Δ≈−1 ) ~360 μ M (40x increase)

Data synthesized from comparative studies of spirocyclic bioisosteres[3].

Synthetic Workflow: The Iodocyclization Protocol

The synthesis of {2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride relies on a highly efficient iodocyclization step, which constructs the spirocyclic core from an alkenyl alcohol precursor[4].

Synthesis A Alkenyl Alcohol Precursor B Iodocyclization (I2, NaHCO3, CH3CN) 1 h, rt A->B C Iodo-Oxa-spirocycle Intermediate B->C D Azidation (NaN3, DMSO) 85°C, 24 h C->D E Reduction & Salt Formation (HCl) D->E F {2,8-Dioxaspiro[4.5]decan- 3-yl}methanamine HCl E->F

Synthetic workflow of {2,8-Dioxaspiro[1]decan-3-yl}methanamine HCl via iodocyclization.

Step-by-Step Methodology

The following protocol outlines the self-validating system used to generate the building block, ensuring high stereochemical control and yield[4][5]:

  • Iodocyclization (Core Formation):

    • Reagents: Alkenyl alcohol (1.0 equiv), NaHCO3​ (3.0 equiv), I2​ (3.0 equiv).

    • Procedure: Dissolve the alkenyl alcohol in CH3​CN . Add NaHCO3​ and I2​ . Stir the mixture at room temperature for 1 hour[4].

    • Causality: The iodine activates the double bond, prompting an intramolecular nucleophilic attack by the pendant hydroxyl group, locking the spirocyclic geometry in place[4].

  • Azidation:

    • Procedure: To a solution of the resulting iodo-oxa-spirocycle (1.0 equiv) in DMSO (50 mL), add NaN3​ (1.5 equiv). Heat the mixture at 85 °C for 24 hours[5].

    • Workup: Dilute with water, extract with MTBE (6x). Wash the combined organic phases with brine, dry over Na2​SO4​ , and concentrate[5].

  • Reduction and Hydrochloride Salt Formation:

    • Procedure: Reduce the azide intermediate to a primary amine (e.g., via Staudinger reduction or catalytic hydrogenation). Treat the free base with HCl to precipitate the hydrochloride salt[5].

    • Validation: The final product is a beige solid (yield ~78%) with a distinct melting point of 158-160 °C. 1H NMR (DMSO- d6​ ) confirms the primary amine salt with a broad singlet at δ 8.27 ppm (3H)[5].

Pharmacological Mechanism of Action (Derivative Level)

To prove the biological utility of {2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride, researchers utilized it to synthesize an oxa-spirocyclic analogue of terazosin [2]. Terazosin typically contains a tetrahydrofuran-2-carbonyl moiety attached to a piperazine ring. By replacing this moiety with the {2,8-Dioxaspiro[1]decan-3-yl} system, the resulting drug exhibits potent α1​ -adrenergic receptor antagonism[3].

α1​ -Adrenoceptor Antagonism Pathway

When the oxa-spirocyclic terazosin analogue enters systemic circulation, it competitively binds to α1​ -adrenergic receptors (GPCRs) located on the surface of vascular smooth muscle cells.

Pathway Drug Oxa-spirocyclic Terazosin Analog Receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) Drug->Receptor Competitive Antagonism (Blocks Catecholamines) Vasodilation Vasodilation & Blood Pressure Reduction Drug->Vasodilation Net Physiological Effect Gq Gq-Protein Activation Receptor->Gq Inhibited PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Mechanism of α1-adrenoceptor antagonism by oxa-spirocyclic terazosin derivatives.

In Vivo Validation and Causality

The structural modification provided by the {2,8-Dioxaspiro[1]decan-3-yl} motif does not disrupt the pharmacophore required for receptor binding; rather, it optimizes the drug's pharmacokinetic profile. In vivo studies utilizing a tail-cuff method on hypertensive rat models demonstrated that the oxa-spirocyclic terazosin analogue significantly decreased both systolic and diastolic blood pressure (by 48-78 mmHg and 31-56 mmHg, respectively) within 15 to 60 minutes of dosing[3][6]. The sustained reduction in blood pressure over 120 minutes validates the metabolic stability conferred by the rigid spirocyclic core[6].

Conclusion

{2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride represents a critical advancement in rational drug design. By acting as a highly soluble, sp3 -rich bioisostere, it provides a mechanism to rescue hydrophobic drug candidates from clinical attrition. Its successful integration into α1​ -adrenoceptor antagonists proves that oxa-spirocycles can maintain high target affinity while drastically improving the physicochemical parameters necessary for oral bioavailability and safety.

References

  • Oxa-spirocycles: synthesis, properties and applications (Supporting Information) . Semantic Scholar / Chemical Science. Available at:[Link]

  • Oxa-spirocycles: synthesis, properties and applications . Chemical Science (RSC Publishing). Available at:[Link]

  • Oxa-spirocycles: synthesis, properties and applications (PMC Full Text) . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides . Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Exploratory

The {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride Scaffold: A Technical Guide to Structure, Conformation, and Synthetic Integration

Executive Summary In modern drug discovery, the transition from planar, sp²-rich molecules to complex, three-dimensional architectures is a proven strategy for improving clinical success rates. The {2,8-Dioxaspiro[4.5]de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-rich molecules to complex, three-dimensional architectures is a proven strategy for improving clinical success rates. The {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride building block represents a premium chiral scaffold designed specifically for this purpose. By incorporating an oxa-spirocyclic core, this molecule not only maximizes the fraction of sp³ carbons (Fsp³) but also drastically improves aqueous solubility and metabolic stability compared to traditional carbocycles. This whitepaper provides an in-depth analysis of its conformational architecture, physicochemical advantages, and self-validating synthetic protocols.

Rationale: Escaping Flatland with Oxa-Spirocycles

The paradigm of [1] dictates that increasing the saturation (Fsp³) of drug candidates correlates strongly with successful progression through clinical trials. Highly saturated molecules tend to exhibit better solubility, lower promiscuity, and highly specific target engagement due to their rigid, three-dimensional vector projections.

While standard spirocycles achieve this 3D complexity, highly lipophilic carbocyclic spiro-systems often suffer from poor aqueous solubility, leading to formulation challenges and high pharmacokinetic clearance. The introduction of oxa-spirocycles —where one or more carbon atoms in the spiro system are replaced by oxygen—solves this critical bottleneck. As demonstrated by [2], the incorporation of oxygen into the spirocyclic unit can improve water solubility by up to 40 times while simultaneously lowering lipophilicity (logP). The {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine core leverages this exact principle, offering a highly polar, rigidifed amine vector for bioisosteric replacement of morpholines, piperazines, or flexible aliphatic amines.

Molecular Structure and Conformational Analysis

The structural brilliance of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine lies in its rigid, orthogonal geometry, which locks the primary amine into a predictable spatial vector.

  • The Tetrahydropyran (THP) Ring (Positions 6-10, O at 8): This 6-membered ring strongly prefers a classic chair conformation . The oxygen atom at position 8 acts as a hydrogen-bond acceptor, modulating the electrostatic profile of the molecule without introducing steric bulk.

  • The Tetrahydrofuran (THF) Ring (Positions 1-4, O at 2): This 5-membered ring adopts an envelope or half-chair conformation . The dynamic pseudorotation typical of isolated THF rings is significantly restricted by the spiro junction.

  • The Spiro Center (C5): The quaternary spiro carbon forces the THP and THF rings into strict orthogonality (approximately 90° relative to each other). This minimizes transannular steric clashes and creates a highly rigid 3D scaffold.

  • The C3-Methanamine Substituent: Located adjacent to the THF oxygen, the methanamine group (-CH₂NH₂) adopts a pseudo-equatorial orientation. This minimizes 1,3-diaxial-like interactions with the THP ring across the spiro junction, projecting the basic amine outward into solvent space for optimal target engagement.

Conformational_Orthogonality A Tetrahydropyran Ring (Chair Conformation) B Spiro Carbon (C5) (Orthogonal Junction) A->B Rigid Fusion C Tetrahydrofuran Ring (Envelope Conformation) B->C 90° Twist D C3-Methanamine Group (Pseudo-Equatorial) C->D Vector Projection

Diagram 1: Conformational orthogonality and vector projection of the oxa-spirocycle.

Physicochemical Profiling

The strategic placement of two ether oxygens within the spirocyclic framework dramatically alters the physicochemical profile of the resulting amine. Table 1 summarizes the theoretical advantages of the 2,8-dioxaspiro[4.5]decane core compared to traditional flat or monocyclic amines.

Table 1: Comparative Physicochemical Profiling of Amine Scaffolds

Scaffold Core TypeFsp³Relative Lipophilicity (logD trend)Aqueous Solubility3D Vector Projection
Flat Aromatic (e.g., Benzylamine)Low (<0.2)HighPoorPlanar (2D), Promiscuous
Monocyclic (e.g., THP-methanamine)Medium (~0.6)ModerateModerateLimited (Flexible)
Oxa-spirocyclic (2,8-Dioxaspiro[4.5]decane)High (1.0) Low Excellent (up to 40x higher) Orthogonal (Rigid 3D)

Data extrapolated from established trends in spirocyclic vs. monocyclic scaffold analysis [2].

Synthetic Methodology: The Iodocyclization Pathway

The synthesis of oxa-spirocycles requires precise stereochemical control. The most robust, scalable method for constructing the {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine core relies on an iodocyclization strategy. This protocol is designed as a self-validating system, ensuring intermediate integrity before progressing to the final salt formation.

Step 1: Iodocyclization of the Alkenyl Alcohol

Causality: Molecular iodine (I₂) acts as a soft electrophile, reversibly activating the alkene of the monocyclic precursor. The tethered hydroxyl group then undergoes an intramolecular nucleophilic attack (typically 5-exo-trig). The pre-existing chair conformation of the THP ring restricts the rotational degrees of freedom in the transition state, driving high diastereoselectivity at the newly formed spiro center.

  • Protocol: Dissolve the alkenyl alcohol precursor (1.0 eq) in anhydrous acetonitrile. Add NaHCO₃ (2.0 eq) as an acid scavenger. Cool to 0 °C and add I₂ (1.2 eq) portion-wise. Stir for 2-4 hours until complete consumption of the starting material. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine, extract with EtOAc, and concentrate.

  • Validation Checkpoint: ¹H NMR must show the complete disappearance of alkene protons (δ 5.0–6.0 ppm) and the appearance of the diagnostic iodo-methyl protons (multiplet, δ 3.1–3.4 ppm). LCMS should confirm the[M+H]⁺ mass of the iodo-intermediate.

Step 2: Azidation via Nucleophilic Displacement

Causality: The primary iodide is an excellent leaving group. Using sodium azide (NaN₃) in a polar aprotic solvent (DMF) poorly solvates the azide anion, rendering it highly nucleophilic. This ensures a rapid, clean Sₙ2 displacement.

  • Protocol: Dissolve the crude iodo-oxa-spirocycle in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 80 °C for 12 hours. Cool to room temperature, dilute with water, and extract thoroughly with diethyl ether to avoid DMF carryover. Wash the organic layer with brine, dry over MgSO₄, and concentrate carefully (avoiding high heat, as low-molecular-weight azides can be volatile/energetic).

  • Validation Checkpoint: IR Spectroscopy is mandatory here. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms the presence of the azide.

Step 3: Reduction and Hydrochloride Salt Formation

Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine, releasing only N₂ gas as a byproduct. Subsequent treatment with anhydrous HCl in diethyl ether immediately protonates the amine, precipitating it as a highly crystalline hydrochloride salt. This drives the equilibrium and provides a stable, non-hygroscopic solid ideal for long-term storage.

  • Protocol: Dissolve the azide intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Redissolve the crude free base in anhydrous diethyl ether and add 2.0 M HCl in diethyl ether dropwise at 0 °C until precipitation ceases. Filter the white solid and dry under a high vacuum.

  • Validation Checkpoint: ¹H NMR (in DMSO-d₆) will show a broad, integrating -NH₃⁺ peak at δ 8.0–8.5 ppm. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the free base[M+H]⁺.

Synthetic_Workflow SM Phase 1: Precursor Alkenyl alcohol (Monocyclic starting material) Iodo Phase 2: Iodocyclization I2, NaHCO3, MeCN Forms iodo-oxa-spirocycle SM->Iodo Electrophilic Activation Azide Phase 3: Azidation NaN3, DMF, 80°C Nucleophilic displacement of iodide Iodo->Azide SN2 Inversion Amine Phase 4: Reduction & Salt H2/Pd-C, then HCl in Et2O Yields final methanamine HCl Azide->Amine Hydrogenation & Precipitation

Diagram 2: Step-by-step synthetic workflow for the oxa-spirocyclic methanamine hydrochloride.

Applications in Medicinal Chemistry

The {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine scaffold is primarily utilized as a bioisostere in hit-to-lead optimization.

  • hERG Liability Reduction: Highly lipophilic, basic amines often suffer from off-target binding to the hERG potassium channel, leading to cardiotoxicity. By replacing a flat, lipophilic amine with this highly polar oxa-spirocycle, the logD is significantly lowered, disrupting the hydrophobic interactions required for hERG binding.

  • Metabolic Stability: The absence of benzylic or easily oxidizable aromatic C-H bonds renders the 2,8-dioxaspiro[4.5]decane core highly resistant to Cytochrome P450 (CYP) mediated oxidative metabolism. The rigid spiro structure also sterically shields the adjacent ring systems from enzymatic degradation.

By integrating this scaffold, drug development professionals can systematically "escape flatland," yielding drug candidates with superior pharmacokinetic profiles and higher probabilities of clinical success.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Fominova, K., Diachuk, T., Granat, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11294-11305.[Link]

Foundational

The 3D Vector Advantage: Potential Therapeutic Targets of Spirocyclic Amine Compounds

Executive Summary As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to the "flatland" trap—an over-reliance on sp2 -hybridized, planar aromatic rings t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to the "flatland" trap—an over-reliance on sp2 -hybridized, planar aromatic rings that suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity. The strategic integration of spirocyclic amines provides an elegant, structurally rigid escape. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), spirocycles project binding vectors into three-dimensional space, unlocking previously inaccessible allosteric pockets while dramatically improving physicochemical properties[1]. This whitepaper explores the mechanistic rationale behind spirocyclic amines, detailing their emerging role across key therapeutic targets, supported by quantitative data and self-validating experimental protocols.

The Physicochemical Imperative for Spirocyclic Amines

The transition from flat heterocycles to spirocyclic amines is driven by causality: planar molecules often non-specifically intercalate into off-target hydrophobic pockets, driving toxicity. Spirocyclic scaffolds, particularly spirocyclic piperidines and diazaspiroalkanes, offer a rigid 3D trajectory that increases the number of specific contact points with the target protein[1]. Furthermore, the inherent polarity of the amine, combined with the high Fsp3​ character, disrupts crystal lattice packing energy, thereby enhancing aqueous solubility—a critical factor for compounds residing in the beyond-Rule-of-5 (bRo5) chemical space[2].

Optimization A sp2-Rich Planar Hit (High Toxicity, Low Solubility) B Spirocyclic Amine Scaffold (High Fsp3 & 3D Rigidity) A->B Scaffold Hopping & C-H Amination C Enhanced Aqueous Solubility B->C D Unique 3D Binding Vectors B->D E Optimized Target Engagement C->E D->E

Caption: Workflow illustrating the physicochemical and pharmacological advantages of spirocyclic scaffolds.

Key Therapeutic Targets & Mechanistic Insights

Epigenetic Complexes: Menin-MLL Interaction

In November 2024, revumenib was approved as a first-in-class oral inhibitor targeting the Menin-MLL interaction for acute leukemias[2]. The mechanistic cornerstone of revumenib's affinity is its central spirocyclic amine (a 2,7-diazaspiro[3.5]nonane motif). This spirocycle perfectly positions a protonated piperidine nitrogen to form a critical cation- π interaction with the Tyr319/Tyr323 π

π clamp of Menin, while simultaneously bridging a water-mediated hydrogen bond to Tyr319[2].
Allosteric Modulation: SHP2 Phosphatase

SHP2 is a protein tyrosine phosphatase that acts as a critical node in oncogenic RAS/MAPK signaling. Traditional active-site inhibitors failed due to high polarity requirements. Novartis successfully pioneered allosteric SHP2 inhibitors by utilizing spirocyclic piperidines[1]. The spirocyclic amine acts as an essential hydrogen-bond donor, forming specific polar interactions with a triad of residues (Phe113, Glu110, and Thr108) within the allosteric pocket[3]. This locks the enzyme in its auto-inhibited, closed conformation.

SHP2_Allosteric RTK Receptor Tyrosine Kinase (Active) SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation RTK->SHP2_Closed Phospho-peptide binding SHP2_Open SHP2 (Active) Open Conformation SHP2_Closed->SHP2_Open Conformational Shift MAPK Oncogenic RAS/MAPK Signaling SHP2_Open->MAPK Dephosphorylation Spiro Spirocyclic Amine Allosteric Inhibitor Spiro->SHP2_Closed Stabilizes Closed State

Caption: Mechanism of SHP2 allosteric inhibition by spirocyclic amines stabilizing the auto-inhibited state.

Neuropharmacology: Sigma-1 ( σ1​ ) Receptors

The σ1​ receptor is a chaperone protein implicated in various CNS disorders. Pharmacophore models dictate that σ1​ ligands require a basic amine flanked by hydrophobic regions. Spiro-2,6-dioxopyrazines (e.g., UVM147) and spirocyclic benzopyrans have emerged as highly potent σ1​ ligands[4][5]. For instance, UVM147 achieves an affinity of Ki​=8.6 nM by forming a critical salt bridge between its piperidinyl nitrogen and Glu172 of the σ1​ receptor[4][6].

Targeted Protein Degradation (TPD): CRBN Binders

In the rapidly expanding field of PROTACs and molecular glues, spirocyclic amines are utilized both as rigid linkers and as core components of E3 ligase binders. Recent libraries of Cereblon (CRBN) binders have successfully incorporated spirocyclic amines via Buchwald-Hartwig aminations to optimize the spatial geometry required for effective ternary complex formation and subsequent polyubiquitination of target proteins[7].

Quantitative Target Affinity Data

The following table synthesizes the binding affinities and structural interactions of key spirocyclic amine compounds across different therapeutic targets.

Compound / ScaffoldPrimary TargetBinding Affinity / PotencyKey Structural Interaction
Revumenib Menin-MLLApproved Drug (Nov 2024)Cation- π interaction at Tyr319/Tyr323 clamp[2]
UVM147 Sigma-1 ( σ1​ ) Receptor Ki​=8.6 nMSalt bridge with Glu172[6]
cis-11b (Benzopyran) Sigma-1 ( σ1​ ) Receptor Ki​=1.9 nMExtended hydrophobic pocket binding[5]
Novartis Analogs SHP2 (Allosteric) IC50​≈0.031μ MH-bond with F113, E110, T108 triad[3]

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of spirocyclic amines requires rigorous, self-validating assay designs. Below are the definitive protocols for quantifying target engagement.

Protocol 1: Radioligand Competition Binding Assay ( σ1​ Receptor)

Objective: Determine the binding affinity ( Ki​ ) of novel spirocyclic amines to the σ1​ receptor. Causality & Rationale: We utilize guinea pig brain homogenates because they naturally express high densities of σ1​ receptors, providing a robust signal-to-noise ratio. -pentazocine is selected as the radioligand due to its exquisite selectivity for the σ1​ subtype over σ2​ [5].

  • Tissue Preparation: Homogenize guinea pig brains in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, combine the homogenate, 3 nM -pentazocine (concentration chosen to approximate the Kd​ , optimizing competition sensitivity), and serial dilutions of the spirocyclic test compound.

  • Self-Validation (NSB Control): To parallel control wells, add 10 μ M of unlabeled (+)-pentazocine. Validation Check: Subtracting this Non-Specific Binding (NSB) from total binding ensures the measured radioactive counts reflect true receptor engagement, rather than lipophilic partitioning of the compound into the membrane.

  • Filtration: Terminate the reaction after 120 minutes by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the basic spirocyclic amines to the filter matrix.

  • Data Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Biochemical Phosphatase Inhibition Assay (SHP2)

Objective: Evaluate the allosteric inhibition of SHP2 by spirocyclic piperidines. Causality & Rationale: SHP2 is basally auto-inhibited. To measure allosteric inhibition, we must first force the enzyme into its active state using a bis-phosphotyrosine peptide. The allosteric spirocyclic inhibitor will then force the enzyme back into its closed conformation, which we monitor using a fluorogenic substrate[3].

  • Enzyme Activation: Pre-incubate recombinant human SHP2 (0.5 nM) with 0.5 μ M of an activating peptide (e.g., IRS1 pY1172/pY1222) in assay buffer (60 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).

  • Compound Equilibration: Add serial dilutions of the spirocyclic amine and incubate for 30 minutes at room temperature. Causality: Allosteric conformational shifts take time; this step ensures the system reaches thermodynamic equilibrium prior to substrate introduction.

  • Substrate Cleavage: Initiate the reaction by adding 10 μ M DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Self-Validation (Kinetic Readout): Measure fluorescence (Ex 358 nm / Em 455 nm) continuously for 20 minutes. Validation Check: By monitoring the linear initial velocity ( V0​ ) rather than an endpoint, we verify that the assay is not substrate-depleted. This validates the Michaelis-Menten assumptions required for accurate IC50​ determination.

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter[Link]

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 ( σ1​ ) receptor selective ligands PMC / National Institutes of Health[Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters (ACS Publications)[Link]

  • (PDF) Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 ( σ1​ ) receptor selective ligands ResearchGate[Link]

Sources

Exploratory

Engineering sp³-Rich Bioisosteres: A Technical Guide to {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride and Oxa-Spirocyclic Analogs

Executive Summary The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Among these advanced structural motifs, oxa-spirocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Among these advanced structural motifs, oxa-spirocycles have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines and morpholines. This whitepaper provides an in-depth technical analysis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (CAS: 2060005-17-4), detailing the physicochemical rationale for its use, the causality behind its synthetic workflow, and its proven applications in rational drug design.

The Physicochemical Paradigm Shift: Why Oxa-Spirocycles?

While carbocyclic spirocycles successfully increase the fraction of sp³ carbons (Fsp³)—a metric strongly correlated with clinical success—they often introduce severe liabilities, namely high lipophilicity and poor aqueous solubility.

To circumvent these limitations, researchers developed oxa-spirocycles by strategically incorporating oxygen atoms into the spirocyclic core[1]. The causality behind this design is twofold:

  • Crystal Lattice Disruption: The introduction of heteroatoms breaks the symmetry and packing efficiency of the purely carbocyclic lattice, lowering the melting point and facilitating dissolution.

  • Hydration Thermodynamics: The oxygen atoms act as potent hydrogen-bond acceptors, favorably interacting with aqueous solvent networks.

As documented in, this single-atom substitution dramatically improves water solubility (by up to 40 times) while simultaneously lowering the partition coefficient (LogP)[2].

Quantitative ADME Impact Summary
Physicochemical PropertyTraditional Carbocyclic SpirocycleOxa-Spirocyclic AnalogImpact on Drug Development
Aqueous Solubility Baseline (Often <10 µg/mL)Up to 40x Increase Enhances oral bioavailability and formulation ease.
Lipophilicity (LogP) HighSignificantly Lowered Reduces off-target toxicity and non-specific binding.
Fraction sp³ (Fsp³) HighHigh Correlates directly with progression to Phase III/Approval.
H-Bond Acceptors 0+1 to +2 (per core) Improves target binding affinity via directed interactions.

Synthetic Workflow: The Iodocyclization Strategy

The synthesis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride relies on a highly efficient, self-validating iodocyclization pathway[2].

Causality of the Experimental Design: Iodocyclization is chosen over standard etherification because it is a bifunctional transformation. By treating an alkene-tethered alcohol with molecular iodine, the reaction not only closes the spirocyclic ring with high stereocontrol (via a 5-exo-trig mechanism) but simultaneously installs a primary alkyl iodide. This iodide serves as an essential, highly reactive electrophilic handle for the subsequent amination step. The inclusion of sodium bicarbonate (NaHCO₃) is mechanistically critical; it acts as an acid scavenger to neutralize the generated hydroiodic acid (HI), preventing unwanted side reactions such as ether cleavage or alkene isomerization.

Self-Validating Protocol: Step-by-Step Synthesis
  • Iodocyclization (Ring Closure)

    • Procedure: Dissolve the starting material, 4-allyl-tetrahydro-2H-pyran-4-ol, in anhydrous acetonitrile (MeCN). Add 3.0 equivalents of NaHCO₃, followed by 1.5 equivalents of I₂. Stir the biphasic mixture at room temperature in the dark for 12 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass completely disappears, replaced by the [M+H]⁺ peak corresponding to the intermediate 3-(iodomethyl)-2,8-dioxaspiro[4.5]decane[3]. Quench the reaction with saturated aqueous Na₂S₂O₃ until the iodine color dissipates, confirming the neutralization of the oxidant.

  • Azidation (Nucleophilic Substitution)

    • Procedure: Extract the iodo-intermediate, dry over Na₂SO₄, and redissolve in anhydrous DMF. Add 2.0 equivalents of NaN₃ and heat to 80 °C for 8 hours.

    • Causality: The primary iodide is an excellent leaving group, making it highly susceptible to Sₙ2 displacement by the azide nucleophile. Elevated temperature is required to overcome the steric hindrance imposed by the adjacent spiro-center.

  • Reduction and Salt Formation

    • Procedure: Perform a Staudinger reduction by adding triphenylphosphine (PPh₃) and water to the purified azide in THF. Stir until nitrogen evolution ceases. Extract the free amine, dissolve in diethyl ether, and dropwise add 4M HCl in 1,4-dioxane.

    • Isolation: The target compound, {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, will spontaneously precipitate as a beige solid (mp 158-160 °C)[4]. Filter and wash with cold ether to yield the final building block.

Synthesis SM 4-Allyltetrahydro- 2H-pyran-4-ol Iodonium Iodonium Intermediate SM->Iodonium I2, NaHCO3 Iodide 3-(Iodomethyl)-2,8- dioxaspiro[4.5]decane Iodonium->Iodide 5-Exo-Trig Azide Azide Intermediate Iodide->Azide NaN3, DMF Amine Target Amine Hydrochloride Azide->Amine Reduction & HCl

Fig 1: Step-by-step iodocyclization and amination workflow for oxa-spirocycles.

Application in Drug Discovery: The Terazosin Case Study

The structural utility of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine and its analogs is best demonstrated in bioisosteric replacement strategies. In a landmark study by the Mykhailiuk group, researchers targeted the antihypertensive drug terazosin [1].

Terazosin contains a piperazine ring coupled to a tetrahydrofuran moiety. While effective, this region is a known metabolic liability and contributes to suboptimal lipophilicity. By replacing this entire module with an oxa-spirocyclic amine, the research team synthesized analogs that not only retained high target affinity but exhibited significantly more potent in vivo efficacy[2]. The oxa-spirocycle provided the necessary basic amine for target engagement, while the constrained, oxygen-containing 3D spiro-core optimized the pharmacokinetic profile, proving the superiority of the oxa-spirocyclic scaffold over traditional flat heterocycles.

DrugDesign Terazosin Terazosin (Antihypertensive) High Lipophilicity Identify Identify Metabolic Liability (Piperazine/THF Moiety) Terazosin->Identify Replace Bioisosteric Replacement with Oxa-Spirocycle Identify->Replace Analog Oxa-Spirocyclic Analog Improved in vivo Potency Replace->Analog

Fig 2: Rational drug design workflow replacing piperazine with oxa-spirocycles.

References

  • Oxa-spirocycles: synthesis, properties and applications. Kateryna Fominova, Taras Diachuk, Dmitry Granat, et al. Chemical Science, 2021, 12, 11294-11305. URL:[Link]

  • S1 Supporting Information: Oxa-spirocycles: synthesis, properties and applications (Experimental Data for Compound 13b). Kateryna Fominova, et al. Semantic Scholar / Chemical Science Supplementary. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput In Vitro Profiling and Amide Coupling Protocol for {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride

Introduction & Mechanistic Rationale In contemporary drug discovery, optimizing the physicochemical properties of lead compounds is as critical as maximizing target affinity. The widely accepted 1[1] paradigm demonstrate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary drug discovery, optimizing the physicochemical properties of lead compounds is as critical as maximizing target affinity. The widely accepted 1[1] paradigm demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule strongly correlates with clinical success. Three-dimensional scaffolds, such as spirocycles, improve target specificity and reduce off-target toxicity compared to planar, aromatic rings.

However, highly lipophilic carbon-only spirocycles often suffer from poor aqueous solubility, complicating in vitro assays and limiting oral bioavailability. To resolve this, researchers have developed oxa-spirocycles. The strategic incorporation of oxygen atoms into the spirocyclic core—as exemplified by {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride —acts as a structural game-changer. Literature confirms that2[2] compared to their carbocyclic counterparts. This specific primary amine serves as a premium building block for fragment-based drug discovery (FBDD) and late-stage lead optimization[3].

Physicochemical Profiling

To understand the causality behind selecting {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine over standard rings, we must analyze its physicochemical impact when appended to a drug scaffold.

Table 1: Comparative Physicochemical Impact of Oxa-Spirocyclic Integration

PropertyStandard Carbocycle (Spiro[4.5]decane)Oxa-Spirocycle (2,8-Dioxaspiro[4.5]decane)Impact on Drug Design
Aqueous Solubility Low (<10 µM)High (Up to 400 µM)Enhances in vitro assay reliability; prevents false negatives from precipitation.
Lipophilicity (ClogP) High (>3.0)Low (<1.5)Reduces non-specific protein binding and microsomal clearance.
Fraction sp3 (Fsp3) 1.001.00Maintains 3D complexity for high-affinity, selective target engagement.
Hydrogen Bond Acceptors 02Improves solubility via direct water coordination in aqueous media.

Experimental Workflow

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Evaluation N1 {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride N2 Freebase Generation (DIPEA in DMSO) N1->N2 N3 Parallel Amide Coupling (HATU, Target Scaffold) N2->N3 N4 High-Throughput Screening (Biochemical Assay) N3->N4 Purified Library N5 Physicochemical Profiling (Kinetic Solubility) N4->N5 N6 In Vitro ADME (Microsomal Stability) N5->N6

Workflow from oxa-spirocycle library synthesis to in vitro ADME evaluation.

Experimental Protocol: High-Throughput Amide Coupling & In Vitro Screening

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee the integrity of the final biological data.

Phase 1: Reagent Preparation & Freebasing
  • Causality: The building block is supplied as a hydrochloride (HCl) salt. This is intentional; primary aliphatic amines are highly susceptible to atmospheric oxidation and can react with ambient CO₂ to form inactive carbamates. To participate in amide coupling, the amine must be liberated (freebased) in situ.

  • Step 1: Prepare a 0.1 M stock solution of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride in anhydrous, degassed Dimethyl Sulfoxide (DMSO).

  • Step 2: Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered tertiary amine. It successfully neutralizes the HCl salt to liberate the nucleophilic primary amine, but its bulkiness prevents it from acting as a competing nucleophile during the subsequent acylation step.

Phase 2: Parallel Amide Coupling
  • Step 3: In a separate reaction block, dissolve your target carboxylic acid scaffold (0.1 M, 1.0 eq) in anhydrous DMSO.

  • Step 4: Add 1.1 equivalents of HATU.

  • Causality: HATU is selected over traditional reagents like EDC/NHS because it rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester. This is critical when coupling sterically demanding spirocyclic amines, as it maximizes coupling efficiency and prevents the epimerization of any adjacent chiral centers on your target scaffold.

  • Step 5: Transfer the activated acid solution to the freebased oxa-spirocyclic amine. Seal the block and incubate at 25°C for 2 hours with continuous orbital shaking (400 rpm).

Phase 3: In Vitro Kinetic Solubility Assay

To validate the physicochemical improvements conferred by the oxa-spirocyclic core, a nephelometry-based kinetic solubility assay is performed.

  • Step 6: Purify the resulting coupled compound via preparative HPLC and reconstitute in DMSO to a 10 mM stock concentration.

  • Step 7: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (10 µM to 500 µM), maintaining a final DMSO concentration of exactly 1% across all wells.

  • Step 8: Incubate for 2 hours at 37°C, then measure light absorbance/scattering via a laser-based nephelometer.

  • Causality: Nephelometry measures the scattering of light by insoluble particles. The dual oxygen atoms in the {2,8-Dioxaspiro[4.5]decan-3-yl} system provide hydrogen bond acceptors that coordinate with water molecules, drastically reducing the thermodynamic barrier to solvation. This should yield a clear solution (low scattering) up to high concentrations.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of the generated data, the following validation checkpoints must be strictly adhered to:

  • Pre-Coupling Validation: Spot 1 µL of the freebased amine solution onto a TLC plate and apply a ninhydrin stain. A deep purple color confirms the successful liberation of the primary amine.

  • Post-Coupling Validation: Analyze a 1 µL aliquot of the crude reaction mixture via LC-MS. The system is validated if >95% conversion to the desired amide mass is observed, with complete disappearance of the {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine peak (m/z [M+H]+ 172.1).

  • Assay Validation: In the nephelometry assay, include a known highly soluble compound (e.g., a PEGylated standard) as a negative control for scattering, and a highly insoluble compound (e.g., Amiodarone) as a positive control. The assay is only valid if the dynamic range between these two controls exceeds a 10-fold scattering intensity difference.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications (Compound 13b Data) Source: Semantic Scholar / Chemical Science Supplementary Data URL:[Link]

Sources

Application

Application Note: {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride as an Advanced Fsp³-Rich Building Block

Introduction & Scientific Rationale In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a proven strategy to mitigate attrition rates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a proven strategy to mitigate attrition rates in clinical development. This paradigm, famously termed "escaping flatland" [1], highlights that higher fractions of saturated carbons (Fsp³) correlate strongly with improved clinical success, reduced off-target toxicity, and better pharmacokinetic profiles [3].

Among 3D scaffolds, spirocycles—and particularly oxa-spirocycles—have emerged as privileged motifs. The compound {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride represents a next-generation building block. By incorporating two oxygen heteroatoms within a spirocyclic core, this molecule not only provides rigid 3D vector projection but also dramatically improves physicochemical properties. The strategic placement of oxygen atoms acts as hydrogen bond acceptors, significantly enhancing aqueous solubility (by up to 40 times) and lowering lipophilicity (ClogP) compared to their all-carbon or mono-oxa counterparts [2].

Physicochemical Advantages

To understand the causality behind selecting {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine over traditional planar amines (e.g., benzylamine) or simple cycloalkylamines, we must examine the thermodynamic and pharmacokinetic implications. The spirocyclic rigidity minimizes the entropic penalty upon target binding. Simultaneously, the dual oxygen atoms prevent excessive lipophilicity—a common liability in highly saturated, purely carbocyclic systems that often leads to poor metabolic stability and high plasma protein binding.

Table 1: Comparative Physicochemical Profiling of Amine Building Blocks
PropertyBenzylamine (Planar)Cyclohexylmethanamine (Flexible sp³){2,8-Dioxaspiro[4.5]decan-3-yl}methanamine (Rigid Oxa-Spiro)
Fsp³ 0.141.001.00
3D Conformation FlatFlexible / ChairRigid / Orthogonal
Relative Lipophilicity HighVery HighLow-to-Moderate
Aqueous Solubility ModeratePoorExcellent
Metabolic Stability Prone to oxidationModerateHigh (Sterically shielded)

Hit-to-Lead Optimization Workflow

The integration of this building block is typically employed during the scaffold hopping phase of hit-to-lead optimization. When a high-throughput screening (HTS) hit displays target potency but suffers from poor ADME-Tox properties (e.g., CYP450 inhibition, hERG liability, or poor solubility), replacing a flat aromatic ring with the 2,8-dioxaspiro[4.5]decane system can rescue the series.

G Flat_Hit Planar Aromatic Hit (Low Fsp3) ADME_Tox_Issues ADME Liabilities: Poor Solubility, High Lipophilicity Flat_Hit->ADME_Tox_Issues Scaffold_Hopping Scaffold Hopping Strategy ADME_Tox_Issues->Scaffold_Hopping OxaSpiro_Integration Integrate {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Scaffold_Hopping->OxaSpiro_Integration Improved_Lead Optimized Lead Compound (High Fsp3) OxaSpiro_Integration->Improved_Lead Properties Enhanced Properties: ↑ Solubility, ↓ LogP, ↑ Target Selectivity Improved_Lead->Properties

Workflow demonstrating hit-to-lead optimization using oxa-spirocyclic scaffold hopping.

Experimental Protocol: Amide Coupling Workflow

Working with highly polar, sterically encumbered amine hydrochlorides requires specific stoichiometric and solvent considerations. The following protocol details a robust amide coupling methodology using HATU, optimized for the steric demands of the spirocyclic system.

Objective : Synthesize an advanced spirocyclic amide from a generic carboxylic acid lead fragment.

Causality of Reagent Selection :

  • HATU : Chosen over standard EDC/HOBt due to its superior efficiency in overcoming the steric hindrance adjacent to the spirocyclic core.

  • DIPEA : A bulky, non-nucleophilic base is critical. Three equivalents are required: one to liberate the free base of the spirocyclic amine from its HCl salt, and two to facilitate the formation of the active ester intermediate without causing epimerization of the carboxylic acid.

  • Anhydrous DMF : The high polarity of the spirocyclic amine hydrochloride necessitates a polar aprotic solvent to ensure complete dissolution and homogeneous reaction kinetics.

Step-by-Step Procedure:
  • Activation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

    • Self-Validation Check: The solution typically turns pale yellow upon active ester formation.

  • Amine Addition : Add {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (1.2 mmol) in one portion.

  • Coupling : Stir the reaction mixture at room temperature for 4–12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the carboxylic acid peak and the emergence of the product mass (M+H) confirms completion.

  • Quenching & Extraction : Dilute the reaction with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M aqueous HCl (10 mL), and brine (10 mL).

    • Expert Insight: The oxa-spirocyclic product is highly polar. Avoid excessive aqueous washes, which can lead to product loss in the aqueous phase. If the target product is exceptionally water-soluble, bypass the aqueous workup and proceed directly to reverse-phase HPLC purification.

  • Drying & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure spirocyclic amide.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchynskyi, V., Svitlychnyi, O., ... & Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. URL:[Link]

  • Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4213. URL:[Link]

Method

Protocol for N-Functionalization of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

A Comprehensive Application Note for Drug Development Professionals Introduction & Causality in Reaction Design Spirocyclic amines are highly valued scaffolds in modern medicinal chemistry. The transition from flat, arom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Application Note for Drug Development Professionals

Introduction & Causality in Reaction Design

Spirocyclic amines are highly valued scaffolds in modern medicinal chemistry. The transition from flat, aromatic rings to 3D, sp³-rich architectures provides critical improvements in physicochemical properties, including enhanced metabolic stability and reduced hERG liability [1]. Specifically, the incorporation of oxygen atoms into the spirocyclic core—creating "oxa-spirocycles" like {2,8-dioxaspiro[4.5]decan-3-yl}methanamine —dramatically improves aqueous solubility (often by up to 40-fold) and lowers overall lipophilicity [2].

Because this building block is supplied as a stable, non-volatile hydrochloride salt , the primary amine is protonated and lacks nucleophilicity. To perform N-functionalization (e.g., reductive amination or amidation), the protocol must begin with an in situ neutralization using a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The steric bulk inherent to the spiro[4.5]decane system dictates the choice of reagents:

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the optimal hydride source. The electron-withdrawing acetoxy groups attenuate its reducing power, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde or ketone [3].

  • Amidation: The steric hindrance of the spirocycle requires a highly efficient coupling reagent. HATU is utilized to rapidly convert the carboxylic acid into a highly reactive HOAt active ester, ensuring complete conversion even with bulky primary amines [4].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the properties of the starting material to ensure proper handling and stoichiometric calculations.

PropertySpecification
Chemical Name {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
CAS Number 2060005-17-4
Molecular Formula C₉H₁₇NO₂ • HCl
Molecular Weight 207.70 g/mol
Physical State Beige to white solid
Solubility Soluble in DMSO, DMF, Methanol, and Water
Storage Conditions Hygroscopic; store under inert atmosphere (Ar/N₂) at 4°C

Workflow I: Direct Reductive Amination

This one-pot protocol converts the primary amine into a secondary or tertiary amine via condensation with an aldehyde or ketone, followed by in situ reduction.

ReductiveAmination A {2,8-Dioxaspiro[4.5]decan-3-yl} methanamine HCl B Free Base Amine A->B DIPEA DCM, 25°C C Iminium Intermediate B->C Aldehyde/Ketone cat. AcOH D N-Alkylated Product C->D NaBH(OAc)3 12 h

Figure 1: Mechanistic workflow for the direct reductive amination of the spirocyclic amine hydrochloride.

Step-by-Step Protocol
  • Free-Basing: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add DIPEA (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 15 minutes to liberate the free amine.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equiv, 1.1 mmol) to the solution, followed by glacial acetic acid (AcOH, 1.5 equiv). The weak acid catalyzes the condensation to the iminium ion. Stir the mixture at room temperature for 1–2 hours. (Note: For sterically hindered ketones, add 3Å molecular sieves to drive water removal).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 1.5 mmol) in small portions to prevent excessive hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes. This step is critical to neutralize the acetic acid and break down any amine-boron complexes [3].

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).

Workflow II: Amide Coupling via HATU

This protocol details the formation of a stable amide bond between the spirocyclic amine and a carboxylic acid.

Amidation A Carboxylic Acid (R-COOH) B Active HOAt Ester A->B HATU, DIPEA DMF, 15 min D Amide Product B->D Nucleophilic Acyl Substitution C Spiro Amine HCl C->B Free-based in situ

Figure 2: HATU-mediated amidation workflow utilizing in situ free-basing of the spirocyclic amine.

Step-by-Step Protocol
  • Activation: In a dry vial, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.1 equiv, 1.1 mmol). Stir at room temperature for 15 minutes. The solution will typically turn pale yellow as the active HOAt ester forms.

  • Coupling: To the activated ester solution, add {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (1.1 equiv, 1.1 mmol) in one portion. The excess DIPEA present in the mixture will immediately neutralize the hydrochloride salt, allowing the nucleophilic attack to proceed.

  • Maturation: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). Wash the organic layer sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can usually be used directly or purified via silica gel chromatography.

Troubleshooting & Optimization Matrix

When working with complex oxa-spirocycles, specific functionalization hurdles may arise. Use the following matrix to troubleshoot common synthetic issues:

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Reductive Amination Steric clash preventing imine formation with bulky ketones.Add 3Å molecular sieves or use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst prior to reduction [3].
Low Yield / Mass Recovery Product is highly polar and remains in the aqueous phase during workup.Switch extraction solvent from DCM to a 4:1 Chloroform/Isopropanol mixture to improve extraction of polar amines.
NMR shows Boron Impurities Formation of stable nitrogen-boron adducts during STAB reduction.Stir the crude mixture with 1M NaOH for 1 hour during workup, or filter the crude product through a pad of basic alumina [3].
Sluggish Amidation Poor solubility of the HCl salt in DMF preventing efficient coupling.Pre-stir the amine HCl with DIPEA in a separate vial for 10 minutes before adding it to the activated ester.

References

  • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64(1), 150-183. URL:[Link]

  • Fominova, K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 2021, 12(34), 11294-11305. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination and amidation." URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving solubility of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride for assays

Welcome to the Technical Support Center for assay optimization. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with {2,8-Dioxaspiro[4.5]decan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride .

Spirocyclic amines are highly valued in drug development for their conformational rigidity and fine-tuned physicochemical properties[1]. However, handling them as hydrochloride salts in biological assays often introduces unexpected solubility hurdles. This guide provides field-proven, self-validating protocols to ensure your compound remains fully dissolved and biologically active throughout your experiments.

Diagnostic Solubilization Workflow

Before altering your assay parameters, use the following logical diagnostic tree to identify the root cause of precipitation.

SolubilizationWorkflow Start Precipitation in Assay CheckPH Is Assay pH > 7.0? Start->CheckPH AdjustPH Lower pH (5.0-6.0) CheckPH->AdjustPH Yes CheckSalt High Chloride Buffer? CheckPH->CheckSalt No Success Soluble Compound AdjustPH->Success ChangeBuffer Switch to HEPES/Acetate CheckSalt->ChangeBuffer Yes AddCosolvent Add 0.05% Tween 80 CheckSalt->AddCosolvent No ChangeBuffer->Success AddCosolvent->Success

Workflow for troubleshooting amine hydrochloride precipitation.

Technical Troubleshooting FAQs

Q1: Why does {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride precipitate immediately when diluted into PBS? A1: This is a classic manifestation of the common ion effect [2]. Phosphate-buffered saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, introducing an amine hydrochloride salt into a chloride-rich environment shifts the dissociation equilibrium ( R−NH3+​+Cl− ) backward, forcing the compound to precipitate as a solid salt. Solution: Switch to a non-chloride buffer system, such as HEPES or acetate, for your intermediate dilutions to prevent this equilibrium shift.

Q2: I prepared a 10 mM stock in DMSO, but it became cloudy after a week in storage. What happened? A2: DMSO is highly hygroscopic. When exposed to the atmosphere during repeated opening, it rapidly absorbs water. For a hydrochloride salt, the introduction of water into the aprotic DMSO environment alters ionic interactions and the solvation shell, drastically reducing the solubility of the salt and causing it to "crash out"[3]. Solution: Always use fresh, anhydrous DMSO and store your stocks in single-use aliquots within a desiccator.

Q3: How does the spirocyclic core specifically influence the compound's solubility? A3: The 2,8-dioxaspiro[4.5]decane core provides a rigid 3D architecture. While the two oxygen atoms in the spirocycle act as hydrogen bond acceptors to aid aqueous interaction, the carbon framework is inherently hydrophobic. If the primary amine becomes deprotonated at higher pH levels, this hydrophobic bulk dominates, leading to rapid aggregation. Maintaining an acidic to slightly neutral pH ensures the amine remains protonated ( R−NH3+​ ), which is critical for maintaining polarity and solubility[4].

Q4: How can I safely dilute the compound into cell culture media without causing transient supersaturation? A4: Direct injection of a concentrated DMSO stock into a large volume of aqueous media causes a rapid "solvent shift," leading to localized precipitation. Instead, perform a stepwise dilution using an intermediate buffer. You can also utilize non-ionic surfactants (like Tween 80) at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic spiro-core, keeping it in solution[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a self-validation step to confirm the physical state of the compound before proceeding to biological testing.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: Create a stable, high-concentration stock while preventing moisture-induced precipitation.

  • Equilibration: Allow a sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature before opening to prevent atmospheric condensation.

  • Weighing: Weigh the required mass of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride and transfer it to a sterile, amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Agitation: Vortex gently for 30 seconds. If dissolution is incomplete, warm the vial gently to 37°C and sonicate for 2-minute intervals.

  • System Validation: Visually inspect the solution against a dark background. For quantitative validation, measure the turbidity using a spectrophotometer at >600 nm (where the compound does not absorb)[5]. An absorbance near zero confirms the absence of micro-precipitates.

  • Storage: Aliquot into single-use volumes and store at -20°C in a desiccated container.

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

Objective: Transition the compound from DMSO to an aqueous environment without triggering the common ion effect.

  • Preparation: Thaw a single-use DMSO aliquot at room temperature.

  • Intermediate Dilution: Prepare an intermediate buffer (e.g., 50 mM HEPES, pH 6.0) lacking NaCl.

  • Stepwise Addition: Perform a 1:10 dilution of the DMSO stock into the intermediate buffer by adding the stock dropwise while vortexing continuously.

  • Final Assay Formulation: Slowly add the intermediate solution to your final assay medium (e.g., cell culture media). Ensure the final DMSO concentration remains ≤0.5% (v/v) to avoid solvent toxicity[5].

  • System Validation: Always run a parallel vehicle control (DMSO + buffer without the compound) at the exact same final solvent concentration to isolate solvent effects from true compound activity.

Quantitative Solubilization Data

The following table summarizes the causal impact of various formulation strategies on the solubility of amine hydrochloride salts. Use this data to select the appropriate intervention for your specific assay constraints.

Solubilization StrategyMechanism of ActionImpact on SolubilityRecommended Assay Concentration
pH Adjustment Protonates the primary amine ( R−NH3+​ )Significant Increase (10x - 100x)pH 5.0 - 6.5
Buffer Selection Eliminates the common ion effectModerate Increase (2x - 5x)10 - 50 mM HEPES or Acetate
Surfactants Micellar encapsulation of the spiro-coreModerate Increase0.01% - 0.1% (v/v) Tween 80
Cyclodextrins Forms inclusion complexes with hydrophobic bulkHigh Increase5% - 10% (w/v) HP-β-CD

References

  • Source: PubMed (nih.gov)
  • solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers Source: Benchchem URL
  • Overcoming poor solubility of spirooxindole derivatives in biological assays Source: Benchchem URL
  • Solubility Analysis in Industrial Pharmacy Source: Scribd URL
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility Source: Benchchem URL

Sources

Optimization

Stability issues of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride in solution

Target Compound: {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers experiencing irreproducibility when utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers experiencing irreproducibility when utilizing complex spirocyclic building blocks in aqueous assays. 1 is a highly versatile, conformationally restricted scaffold[1]. However, its dual functionality—a spirocyclic ether core and a primary amine—introduces specific stability challenges when transitioned from a lyophilized salt to a working solution.

This guide decodes the chemical causality behind these stability issues and provides self-validating protocols to ensure experimental integrity.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My compound loses reactivity in biological buffers over time. What is causing this degradation? The Causality: The loss of reactivity is rarely due to the degradation of the spirocyclic core itself, but rather the state of the primary amine. Supplied as a hydrochloride salt, the amine is protonated (-NH₃⁺) and highly stable. However, when dissolved in basic biological buffers (e.g., pH 8.0 HEPES or Tris), it converts to the free base (-NH₂). Free primary amines rapidly react with dissolved atmospheric carbon dioxide (CO₂) in aqueous solutions to form 2[2]. This reversible reaction drastically reduces the nucleophilicity of the amine, effectively "masking" it and preventing it from participating in downstream conjugation or binding assays[2].

Q2: I noticed a shift in my assay baseline, and my stock solution is several months old. Could the ether core be degrading? The Causality: Yes. The 2,8-dioxaspiro[4.5]decane system contains two cyclic ether linkages. Like all cyclic ethers (e.g., THF, 1,4-dioxane), it is susceptible to autoxidation when exposed to atmospheric oxygen and light, leading to the . These peroxides not only degrade the spirocyclic scaffold but can also oxidize the adjacent amine or interfere with sensitive biological targets (e.g., causing false positives in redox-sensitive assays). Peroxide formation is accelerated by ambient light and elevated temperatures.

Section 2: Quantitative Data & Stability Matrix

To facilitate quick decision-making, the following table summarizes the physicochemical behavior of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride across different solution environments.

Solution EnvironmentpH RangeDominant Amine SpeciesPrimary Degradation RiskEstimated Half-Life (25°C)Recommended Action
Ultrapure Water (ddH₂O) 4.5 - 6.0Protonated (-NH₃⁺)Minimal (Highly Stable)> 6 monthsIdeal for long-term stock solutions.
Acidic Buffer (e.g., Acetate) 3.0 - 5.0Protonated (-NH₃⁺)Acid-catalyzed ether cleavage~ 3 monthsMonitor for spirocycle ring-opening.
Basic Buffer (e.g., Tris/HEPES) 7.5 - 9.0Free Base (-NH₂)Carbamate formation (CO₂)< 24 hoursPrepare fresh; degas buffer prior to use.
Aged/Oxygenated Solvents VariableVariableHydroperoxide formationWeeksStore in dark; test for peroxides quarterly.
Section 3: Visualizing the Mechanics

DegradationMechanisms Compound {2,8-Dioxaspiro[4.5]decan-3-yl} methanamine HCl FreeBase Free Base Form (pH > 7.5) Compound->FreeBase Dissolved in Basic Buffer Protonated Protonated Form (pH < 6.0) Compound->Protonated Dissolved in ddH2O Carbamate Carbamate Formation (Loss of Nucleophilicity) FreeBase->Carbamate + Dissolved CO2 Peroxide Hydroperoxide Formation (Ether Autoxidation) FreeBase->Peroxide + O2 / Light / Time Stable Stable Stock Solution (Assay Ready) Protonated->Stable Protected Amine State

Divergent degradation pathways of the compound based on pH and environmental exposure.

Workflow Start Start: Prepare Stock Solution CheckpH Determine Target Solvent Start->CheckpH IsBasic Requires Basic Buffer (pH > 7.5)? CheckpH->IsBasic Degas Degas Buffer (N2/Ar) to remove CO2 & O2 IsBasic->Degas Yes DirectDissolve Dissolve Directly in ddH2O (pH ~5) IsBasic->DirectDissolve No Store Aliquot into Amber Vials Store at -20°C under Ar Degas->Store DirectDissolve->Store

Optimized workflow for preparing and storing stable solutions to prevent degradation.

Section 4: Experimental Protocols

Protocol A: Preparation of CO₂-Free, Stabilized Stock Solutions Objective: To prepare a 10 mM stock solution that prevents both carbamate formation and ether autoxidation.

  • Solvent Preparation: Boil ultrapure water (ddH₂O) for 10 minutes to expel dissolved CO₂ and O₂. Allow it to cool to room temperature under a continuous stream of inert gas (Nitrogen or Argon).

  • Weighing: Weigh the required amount of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride[1] in a dry, amber glass vial to protect the cyclic ether from light-induced autoxidation.

  • Dissolution: Add the degassed ddH₂O to the vial. The native acidity of the HCl salt will maintain the pH below 6.0, keeping the amine safely protonated.

  • Aliquot & Storage: Blanket the headspace of the vial with Argon. Seal tightly with a PTFE-lined cap. Store aliquots at -20°C.

    • Self-Validation Check: Measure the pH of a 10 µL dummy aliquot; it should read between 4.5 and 5.5.

Protocol B: Peroxide Testing and Remediation for Aged Solutions Objective: To verify the integrity of the spirocyclic ether core before use in sensitive assays.

  • Testing: Dip a commercial quantitative peroxide test strip (e.g., Quantofix) into the aged stock solution for 1 second.

  • Incubation: Shake off excess liquid and wait 15 seconds.

  • Evaluation: Compare the color pad to the scale.

    • Result < 5 ppm: Solution is safe to use.

    • Result 5 - 20 ppm: Trace oxidation. Discard if the downstream assay is redox-sensitive.

    • Result > 20 ppm: Significant autoxidation of the cyclic ether. Discard the solution immediately as hazardous waste according to institutional EHS guidelines.

Section 5: References
  • Semantic Scholar (Supporting Information) - Oxa-spirocycles: synthesis, properties and applications. URL:

  • University of Tennessee, Knoxville (Environmental Health & Safety) - Time-sensitive Chemicals. URL:

  • MDPI - Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dioxaspirodecane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, isolation, and stereocontrol of dioxaspirodecane analogs (acetals, ketals, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, isolation, and stereocontrol of dioxaspirodecane analogs (acetals, ketals, and complex spiroketals). While the fundamental protection of a ketone with ethylene glycol appears trivial on paper, the physical reality of thermodynamic equilibrium, stereoelectronic effects, and workup-induced degradation often derails complex synthetic routes.

This guide is designed to move beyond basic textbook procedures. Here, we will explore the causality behind experimental failures and establish self-validating protocols to ensure reproducible success in your drug development workflows.

Diagnostic Decision Tree

Before diving into specific chemical mechanisms, use the following diagnostic workflow to isolate the root cause of your low yields or impurity profiles.

Troubleshooting Start Issue: Low Yield or Impure Dioxaspirodecane Analog Q1 Unreacted Ketone Detected (TLC/NMR)? Start->Q1 A1 Action: Ensure strict water removal (Dean-Stark/Sieves) Q1->A1 Yes Q2 Product Degradation During Chromatography? Q1->Q2 No A2 Action: Buffer silica with 1% Et3N or use basic alumina Q2->A2 Yes Q3 Unexpected Stereoisomer (Contrathermodynamic)? Q2->Q3 No A3 Action: Avoid acidic equilibration; Use Noyori kinetic conditions Q3->A3 Yes

Diagnostic workflow for troubleshooting dioxaspirodecane synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My acetalization reaction stalls at 60-70% conversion despite using excess ethylene glycol. Why? A1: Acetalization is a classic example of an equilibrium-driven process. The condensation of a ketone and ethylene glycol to form a 1,4-dioxaspiro[4.5]decane ring generates one equivalent of water. Because the reaction enthalpy is minimal, the equilibrium constant is close to 1. Adding more acid catalyst only accelerates the rate at which equilibrium is reached; it does not shift the position of the equilibrium. To drive the reaction to completion, you must exploit Le Chatelier's principle by continuously removing water from the system[1].

Q2: I observe full conversion in the reaction flask, but after silica gel chromatography, I recover mostly starting ketone. What is happening? A2: Dioxaspirodecanes are highly sensitive to Brønsted acids. Silica gel ( SiO2​ ) surfaces are populated with silanol groups ( −SiOH ) that exhibit a pKa of approximately 4.5 to 5.0. This mild acidity is sufficient to protonate the highly electron-rich acetal oxygens. Causality: Protonation induces heterolytic cleavage of the C-O bond, forming a resonance-stabilized oxocarbenium ion. Upon exposure to ambient moisture during chromatography, this intermediate rapidly hydrolyzes back to the starting ketone. Solution: Always deactivate your silica gel by pre-flushing the column with solvent containing 1% triethylamine ( Et3​N ) to neutralize the acidic silanol sites.

Q3: I am trying to synthesize a complex, substituted spiroketal, but I keep getting the wrong stereoisomer. How do I control this? A3: Spiroketals are subject to the anomeric effect, a stereoelectronic phenomenon where the lone pairs of an oxygen atom in one ring donate into the anti-bonding orbital ( σ∗ ) of the axial C-O bond in the adjacent ring[2]. This hyperconjugative stabilization heavily favors the conformation where the maximum number of C-O bonds are axial (the thermodynamically stable conformer). If your target is a non-anomeric (contrathermodynamic) spiroketal, thermodynamic conditions (H+, heat) will inevitably cause epimerization to the more stable isomer. You must use kinetically controlled conditions (e.g., Noyori acetalization) to bypass this equilibration[1].

Q4: Are there alternative methods to form dioxaspirodecanes without using harsh acids or high-heat Dean-Stark conditions? A4: Yes. For highly functionalized or acid-sensitive substrates, traditional Brønsted acids (like p-TsOH) can cause side reactions. An excellent alternative is using trace conventional acids (e.g., 0.1 mol% HCl in methanol) at room temperature, which provides high yields if immediately quenched with a mild base like NaHCO3​ [3]. Alternatively, for the de novo construction of complex dioxaspirodecanes from acyclic precursors, multicomponent Silyl-Prins cyclizations can be employed. However, be aware that the presence of allylic substituents in the precursor can lead to competitive oxepane formation[4].

Mechanism Precursor Acyclic Precursor (Ketone + Diol) Kinetic Kinetic Control (TMSOTf, -78°C) Precursor->Kinetic Irreversible Thermo Thermodynamic Control (H+, Heat) Precursor->Thermo Reversible NonAnomeric Non-Anomeric Spiroketal (Contrathermodynamic) Kinetic->NonAnomeric Fast cyclization Anomeric Anomeric Spiroketal (Thermodynamically Stable) Thermo->Anomeric Equilibration NonAnomeric->Anomeric Acid Exposure (Epimerization)

Mechanistic divergence between kinetic and thermodynamic control in spiroketal synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints and clear mechanistic rationales.

Protocol A: Thermodynamically Controlled Acetalization (Dean-Stark)

Objective: High-yield synthesis of robust 1,4-dioxaspiro[4.5]decane analogs[5].

  • Assembly: In a round-bottom flask, combine the ketone (1.0 equiv), ethylene glycol (1.5–5.0 equiv), and p-toluenesulfonic acid monohydrate (0.01–0.05 equiv) in toluene (0.5 M).

    • Causality: Toluene acts as the solvent and azeotroping agent. The excess of ethylene glycol drives the equilibrium forward via mass action.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (110 °C).

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (18 μL per mmol of ketone) has collected in the trap and water ceases to separate. If the water volume is lower than expected, the reaction has stalled.

  • Quenching: Remove the heat source. While the mixture is still warm (approx. 60 °C), add saturated aqueous NaHCO3​ .

    • Causality: The acid catalyst must be neutralized before the mixture cools completely or is concentrated. Concentrating an acidic solution containing trace water will immediately drive the reverse hydrolysis reaction.

  • Workup: Separate the organic layer, extract the aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Kinetically Controlled Acetalization (Noyori Conditions)

Objective: Synthesis of acid-sensitive or contrathermodynamic spiroketals[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the ketone (1.0 equiv) and dissolve in anhydrous dichloromethane (0.2 M).

    • Causality: Strict anhydrous conditions are mandatory because the silyl reagents will rapidly hydrolyze in the presence of ambient moisture, destroying the kinetic control.

  • Reagent Addition: Add 1,2-bis(trimethylsiloxy)ethane (1.2 equiv). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Injection: Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.01–0.05 equiv).

    • Causality: TMSOTf acts as a potent, oxophilic Lewis acid that activates the carbonyl carbon without generating Brønsted acidic protons, allowing the rapid, kinetically favored cyclization to occur without subsequent thermodynamic equilibration[2].

    • Validation Checkpoint: The solution should remain clear or slightly pale. A rapid color change to dark yellow or brown indicates moisture contamination or substrate decomposition. TLC (using Et3​N -treated silica plates) should show complete consumption of the starting material within 2-4 hours.

  • Quenching: Add anhydrous pyridine (0.1 equiv) at -78 °C before removing the cooling bath.

    • Causality: Pyridine irreversibly coordinates the Lewis acid. If the reaction is warmed before quenching, the increased thermal energy combined with the active catalyst will trigger epimerization to the thermodynamic product.

Quantitative Comparison of Synthetic Strategies

Use the following table to select the appropriate synthetic strategy based on your substrate's stability and stereochemical requirements.

ParameterDean-Stark (Thermodynamic)Noyori Conditions (Kinetic)Trace Acid CatalysisSilyl-Prins Cyclization
Catalyst p-TsOH (1-5 mol%)TMSOTf (1-5 mol%)HCl (0.1 mol%)TMSOTf (1.2 equiv)
Temperature 110 °C (Reflux)-78 °C to RTRoom Temperature-78 °C
Typical Yield 85–95%90–98%80–92%70–85%
Primary Pitfall Incompatible with acid-sensitive groups.Highly moisture-sensitive reagents.Reversibility if not immediately quenched.Competitive oxepane formation.
Reference [5][1][3][4]

References

  • Title: Protection of Carbonyl Groups | Chem-Station Int. Ed.
  • Source: acs.
  • Source: mdpi.
  • Source: uva.
  • Title: 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)

Sources

Optimization

Technical Support Center: Purification of Spirocyclic Amine Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify spirocyclic amine hydrochloride salts (azaspirocycles).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify spirocyclic amine hydrochloride salts (azaspirocycles). While these structural motifs are highly prized in medicinal chemistry for enhancing the 3D character ( Fsp3​ ), solubility, and metabolic stability of drug candidates[1][2], their physicochemical properties make them notoriously difficult to isolate.

Spirocyclic amines are highly polar, strongly basic, and often lack strong UV chromophores. When isolated as hydrochloride salts, their extreme hydrophilicity and hygroscopicity routinely cause chromatographic failure and crystallization issues. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these specific bottlenecks.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, it is critical to select the correct chromatographic mechanism based on the intrinsic polarity of your spirocyclic core.

G Start Crude Spirocyclic Amine Hydrochloride Salt CheckPolarity Assess Polarity & LogP (Calculated or TLC/LC) Start->CheckPolarity HighPolarity Highly Polar / Hydrophilic (LogP < 0) CheckPolarity->HighPolarity Yes ModeratePolarity Moderate Polarity (LogP > 0) CheckPolarity->ModeratePolarity No HILIC HILIC (Hydrophilic Interaction) Mobile Phase: High Organic HighPolarity->HILIC MixedMode Mixed-Mode (RP/Cation-Exchange) Mobile Phase: Buffer/Organic HighPolarity->MixedMode HighPH High-pH RP-HPLC (pH 10+ with Hybrid Silica) Mobile Phase: NH4OH/MeCN ModeratePolarity->HighPH

Caption: Decision tree for selecting the optimal chromatographic purification strategy for spirocyclic amines.

Section 1: Chromatographic Troubleshooting

Q1: Why does my spirocyclic amine HCl salt show severe peak tailing and poor retention on a standard C18 column? A1: This is a classic dual-mechanism failure. First, at neutral or acidic pH (typically used in standard HPLC), the spirocyclic amine is fully protonated. The high polarity of the charged amine prevents effective hydrophobic partitioning into the C18 stationary phase, leading to early elution near the solvent front. Second, the positively charged amine undergoes secondary electrostatic interactions with residual, unendcapped acidic silanol groups ( −Si-O− ) on the silica matrix[3]. This causes the analyte to "stick" to the column matrix, resulting in severe peak tailing and broad elution profiles.

Q2: How do I choose between HILIC, Mixed-Mode, and High-pH Reversed-Phase for purification? A2: The choice depends entirely on the lipophilicity of the molecule and whether you need to scale up to preparative amounts.

Table 1: Comparison of Chromatographic Strategies for Polar Amines
TechniquePrimary MechanismMobile Phase ConditionsBest Used ForLimitations
High-pH RP-HPLC Hydrophobic partitioning of the neutral free-base.pH 10–10.5 (e.g., 10 mM NH₄OH / MeCN).Moderately polar spirocycles (LogP > 0); Preparative scale.Requires specialized hybrid-silica columns; standard silica dissolves at pH > 8.
HILIC Aqueous layer partitioning & hydrogen bonding.60–95% Organic (MeCN) with volatile aqueous buffers.Highly polar, hydrophilic spirocycles (LogP < 0)[4].Low loading capacity; highly sensitive to sample diluent (must be injected in high organic).
Mixed-Mode (RP/CX) Reversed-phase + Cation-Exchange[3].Acidic buffer (e.g., Ammonium Formate pH 3) / MeCN.Complex mixtures where basic amines co-elute with neutral impurities.Method development is complex (requires tuning both pH and ionic strength).
Protocol 1: High-pH RP-HPLC Purification Workflow

When your spirocycle has moderate lipophilicity, neutralizing the amine to its free-base form temporarily increases its hydrophobicity, allowing it to retain on a C18 column without tailing.

  • Column Selection: Use a hybrid organic/inorganic silica column (e.g., Waters XBridge) designed to withstand high pH (up to pH 12). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in LC-MS grade water (pH ~10.0). Causality: Volatile buffers are mandatory to ensure the purified fractions can be lyophilized without leaving inorganic salt residues.

    • Buffer B: Acetonitrile.

  • Sample Preparation: Dissolve the crude HCl salt in a 50:50 mixture of Buffer A and Buffer B. Ensure the sample pH is basic before injection; injecting an acidic sample will cause a localized pH drop on the column, leading to peak splitting.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% B over 20 column volumes). The neutral amine will partition cleanly into the stationary phase.

  • Post-Run Validation: Analyze fractions via LC-MS. Because the mobile phase is basic, negative-ion mode MS may show better ionization for certain functional groups, though positive-ion mode will still detect the protonated amine as it enters the acidic MS source.

Section 2: Isolation & Desalting Challenges

Q3: After purification, my spirocyclic amine fractions yield a sticky oil instead of a solid crystal. How can I get a workable solid? A3: Spirocyclic amine hydrochlorides are exceptionally hygroscopic. When you evaporate HPLC fractions, trace water from the atmosphere or residual aqueous buffers becomes trapped. This water disrupts the crystal lattice, causing the salt to "oil out." To obtain a solid, you must break the salt, extract the free base into an anhydrous organic solvent, and perform a controlled salt formation.

Protocol 2: Free-Basing and Controlled Salt Formation

This self-validating system ensures complete removal of water and inorganic impurities before salt formation.

  • Free-Basing: Pool your purified HPLC fractions and concentrate them under reduced pressure to remove acetonitrile. Add saturated aqueous Na2​CO3​ until the aqueous layer reaches pH 10.

  • Extraction: Extract the aqueous layer 3–5 times with a moderately polar organic solvent (e.g., 10% Isopropanol in Dichloromethane). Causality: Highly polar spirocycles often remain in the aqueous phase if pure DCM or EtOAc is used. The addition of isopropanol disrupts the hydration sphere around the amine, driving it into the organic layer.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate to absolute dryness under high vacuum. The free base should appear as a crisp foam or oil.

  • Controlled Salt Formation: Dissolve the free base in a minimal amount of anhydrous diethyl ether or MTBE. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl ) dropwise at 0 °C.

  • Validation: The hydrochloride salt will instantly precipitate as a white solid because it is insoluble in ether. Filter the solid rapidly under a stream of dry nitrogen to prevent atmospheric moisture from turning the solid back into an oil.

Section 3: Physicochemical Rationale (FAQs)

Q4: If spirocyclic amines are so difficult to purify and handle, why are they replacing standard piperazines and morpholines in drug discovery? A4: The shift from flat, aromatic structures to compounds with a higher fraction of saturated carbon ( Fsp3​ ) is a major driver in modern medicinal chemistry[2]. Research has demonstrated that incorporating azaspirocycles (such as spiro[3.3]heptanes) as bioisosteres for classical six-membered heterocycles dramatically improves the pharmacokinetic profile of a drug[1][5].

Specifically, the rigidity of the spirocyclic system locks the conformation of the molecule, optimizing the spatial orientation of binding elements[2]. This 3D architecture generally correlates with higher aqueous solubility, decreased lipophilicity, and superior metabolic stability compared to their planar counterparts[1][6]. The downstream clinical benefits far outweigh the upstream synthetic and purification challenges.

References
  • Carreira, E. M. et al. "Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization." Organic Letters - ACS Publications.
  • Carreira, E. M. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." ResearchGate.
  • "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." PMC - NIH.
  • "Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis Online.
  • "Evolution of Mixed-Mode Chromatography." Chromatography Today.
  • "One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography." PubMed - NIH.

Sources

Troubleshooting

Troubleshooting guide for {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride experiments

Technical Support Center: {2,8-Dioxaspiro[1]decan-3-yl}methanamine Hydrochloride Welcome to the Technical Support Center for {2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride . As a next-generation oxa-spirocyclic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {2,8-Dioxaspiro[1]decan-3-yl}methanamine Hydrochloride

Welcome to the Technical Support Center for {2,8-Dioxaspiro[1]decan-3-yl}methanamine hydrochloride . As a next-generation oxa-spirocyclic building block, this compound is highly valued in medicinal chemistry for its ability to provide 3D structural complexity—helping drug designers "escape from flatland"—while dramatically improving aqueous solubility and lowering lipophilicity compared to traditional carbocycles[2].

However, the very properties that make this compound desirable (high hydrophilicity and a sterically unique primary amine) can introduce specific challenges during synthesis, extraction, and purification. This guide is engineered by application scientists to provide you with field-proven, self-validating protocols and troubleshooting logic to ensure your experiments succeed.

Physicochemical Properties & Handling

Understanding the baseline quantitative data of your building block is the first step in troubleshooting any reaction. The incorporation of two oxygen atoms into the spirocyclic core significantly alters its behavior in solution[2].

Table 1: Key Quantitative & Analytical Data

PropertyValueClinical/Chemical Significance
CAS Number 2060005-17-4Standard identifier for procurement and inventory[3].
Molecular Formula C9H17NO2 • HClDioxa-substitution reduces LogP and improves ADME profiles.
Molecular Weight 207.70 g/mol (Salt)Low molecular weight leaves ample room for lead optimization.
Appearance Beige solidVisual indicator of purity; darkening may indicate oxidation[4].
Melting Point 158–160 °CConfirms crystalline stability of the hydrochloride salt[4].
LCMS (M+H)+ 172 m/zPrimary target mass for reaction monitoring[4].
Handling FAQ

Q: Why is this compound supplied as a hydrochloride salt rather than a free base? A: Primary aliphatic amines are highly nucleophilic. If left as a free base, the compound is prone to oxidation and will rapidly absorb atmospheric carbon dioxide to form stable carbamates. The HCl salt neutralizes the amine, ensuring long-term benchtop stability.

Q: Is the compound hygroscopic? A: Yes. The combination of two ether oxygens and an ammonium chloride moiety makes the salt highly prone to absorbing moisture. Always store the bottle in a desiccator at 4°C and allow it to reach room temperature before opening to prevent condensation.

Amide Coupling Workflows

The most frequent application for {2,8-Dioxaspiro[1]decan-3-yl}methanamine HCl is coupling with carboxylic acids to form amides. (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred coupling reagent due to its exceptional efficiency and ability to drive reactions through a hydrogen-bonded 7-membered cyclic transition state[5].

Self-Validating HATU Coupling Protocol

To ensure high yields, this protocol is designed with built-in analytical checkpoints.

  • Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq).

    • Validation Check: Stir for 15 minutes. The solution should turn slightly yellow, indicating the successful formation of the OAt-active ester[5].

  • Coupling: Add {2,8-Dioxaspiro[1]decan-3-yl}methanamine HCl (1.0 eq) to the activated mixture. Stir at room temperature.

    • Causality Note: We use 3.0 eq of DIPEA because 1 eq is required to neutralize the HCl salt of our amine, 1 eq deprotonates the carboxylic acid, and 1 eq maintains the basic environment required for HATU efficiency.

  • Monitoring: After 2 hours, take a 5 µL aliquot, dilute in MeOH, and inject into the LCMS.

    • Validation Check: Look for the disappearance of the 172 m/z peak. If present, add an additional 0.5 eq of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product (see Section 3 for extraction logic).

AmideCoupling Start Start: {2,8-Dioxaspiro[4.5]decan-3-yl} methanamine HCl Acid Dissolve Carboxylic Acid (1.1 eq) + DIPEA (3.0 eq) in DMF Start->Acid Prepare Activate Add HATU (1.2 eq) Stir 15 mins Acid->Activate Pre-activation Amine Add Amine HCl Salt (1.0 eq) Stir at RT Activate->Amine Coupling Check LCMS Conversion Check Amine->Check Monitor (2-4h) Check->Amine <95% Conversion (Add more Base) Workup Aqueous Workup (Wash with NaHCO3, Brine) Check->Workup >95% Conversion Purification Flash Chromatography (DCM/MeOH) Workup->Purification Isolate Product

Caption: Workflow for HATU-mediated amide coupling with {2,8-Dioxaspiro[1]decan-3-yl}methanamine HCl.

Amide Coupling Troubleshooting

Q: I am seeing a mass of +99 Da added to my amine in the LCMS, and my amide yield is terrible. What happened? A: You have formed a tetramethylguanidinium byproduct. This is a classic pitfall of when the order of addition is compromised[1]. If the primary amine is introduced before the carboxylic acid is fully activated, the amine acts as a nucleophile and directly attacks the electrophilic carbon of HATU[5]. Always strictly follow the pre-activation step in the protocol above to ensure the acid forms the active ester first[5].

Free-Basing & Aqueous Extraction Logic

The incorporation of oxygen atoms into the spirocyclic unit dramatically improves water solubility (by up to 40 times)[2]. While excellent for biological assays, this makes extracting the free amine or polar amides from aqueous workups notoriously difficult.

Extraction Troubleshooting

Q: I tried to free-base the HCl salt to use in a reductive amination, but after extracting with Ethyl Acetate, my recovery is <10%. Where is my product? A: Your product is still in the aqueous layer. The dioxaspiro[1]decane system is highly hydrophilic. Standard extraction with EtOAc is insufficient.

To successfully extract the free base, follow this logic:

  • Drive the Equilibrium: Ensure the aqueous layer is adjusted to pH > 10 using 1M NaOH or Na2CO3. If the pH is too low, the amine remains protonated and infinitely water-soluble.

  • Salting Out: Saturate the aqueous layer with solid NaCl to decrease the solubility of the organic compound in the water phase.

  • Solvent Switch: Switch your extraction solvent from EtOAc to a more polar organic mixture, such as 10% MeOH in DCM .

ExtractionLogic Issue Issue: Low Yield in Aqueous Extraction CheckpH Check Aqueous pH Issue->CheckpH Acidic pH < 9 Amine is protonated CheckpH->Acidic Measure Basic pH > 10 Amine is free base CheckpH->Basic Measure AddBase Add 1M NaOH or Na2CO3 Acidic->AddBase Adjust pH ChangeSolvent Switch extraction solvent to 10% MeOH/DCM Basic->ChangeSolvent Highly hydrophilic AddBase->CheckpH Success Recovered Product ChangeSolvent->Success Extract

Caption: Troubleshooting logic for aqueous extraction of highly hydrophilic oxa-spirocyclic amines.

Analytical Troubleshooting (LCMS & NMR)

Q: My LCMS shows the expected [M+H]+ peak at 172 m/z, but I also see a strong peak at 155 m/z. Is my compound degrading in the bottle? A: No, your compound is likely perfectly intact. The peak at 172 m/z corresponds to the intact [M+H]+ ion[4]. The peak at 155 m/z represents a loss of 17 Da (loss of NH3). This is a very common in-source fragmentation pathway for primary aliphatic amines during Electrospray Ionization (ESI-MS). It is an analytical artifact caused by the mass spectrometer's voltage, not chemical degradation in your flask.

Q: In my 1H NMR (DMSO-d6), the amine protons are appearing as a broad singlet around 8.27 ppm. Isn't this unusually far downfield for an aliphatic primary amine? A: This chemical shift is entirely expected for the hydrochloride salt form of the amine[4]. The protons of the -NH3+ group are highly deshielded by the positive charge and hydrogen bonding with the chloride counterion and DMSO solvent. If you were to free-base the compound, these protons would shift significantly upfield (typically 1.5 - 2.5 ppm) and integrate to 2H instead of 3H.

References

  • Fominova, K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 2021. URL:[Link]

  • "HATU." Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride. Oxa-spirocycles are increasingly vital in drug discovery due to their high sp³ character...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride. Oxa-spirocycles are increasingly vital in drug discovery due to their high sp³ character, reduced lipophilicity, and improved pharmacokinetic profiles[1]. However, scaling up the methanamine hydrochloride derivative presents unique process chemistry challenges—primarily managing the energetic azide intermediate and preventing the degradation of the spirocyclic ether core[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure safe, high-yield production across multigram to kilogram scales.

Synthesis Workflow Overview

SynthesisWorkflow SM 1. {2,8-Dioxaspiro[4.5]decan-3-yl}methanol (Starting Material) Mesylate 2. Mesylation (MsCl, Et3N, DCM) SM->Mesylate Activation Azide 3. Azidation (NaN3, DMSO, Flow Reactor) Mesylate->Azide Nucleophilic Substitution Amine 4. Reduction (PPh3, H2O or H2, Pd/C) Azide->Amine Staudinger/Hydrogenation Salt 5. Salt Formation (Anhydrous HCl, Dioxane) Amine->Salt Precipitation

Workflow for the scale-up synthesis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl.

General Scale-Up Methodology (Step-by-Step Protocols)

Step 1: Activation (Mesylation)

  • Protocol: Dissolve {2,8-dioxaspiro[4.5]decan-3-yl}methanol[3] (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the reactor to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 1 hour.

  • Causality & Validation: Dropwise addition controls the exothermic mesylation. The spirocyclic core is stable under mildly basic conditions, but localized heating can cause degradation. Self-Validation: Monitor by HPLC; the reaction is complete when the alcohol peak disappears. Quench with saturated aqueous NaHCO₃ to neutralize excess MsCl before extraction.

Step 2: Azidation (Continuous Flow Protocol)

  • Protocol: Dissolve the crude mesylate and sodium azide (NaN₃, 1.1 eq) in anhydrous DMSO[4]. Pump the homogeneous solution through a continuous flow reactor (e.g., heated coil) with a residence time of 10 minutes at 150 °C[4].

  • Causality & Validation: Batch azidation on a large scale is a severe thermal hazard due to the energetic nature of organic azides. Continuous flow minimizes the active inventory of hazardous intermediates to safe levels (e.g., <1 g at any given time)[2]. Self-Validation: In-line IR spectroscopy (monitoring the strong azide stretch at ~2100 cm⁻¹) ensures complete conversion before the stream exits the reactor.

Step 3: Reduction (Staudinger Reaction)

  • Protocol: Collect the azide stream and dilute with 2-MeTHF. Add triphenylphosphine (PPh₃, 1.1 eq) at room temperature[2]. Stir until nitrogen evolution ceases (typically 2-4 hours). Add water (10 eq) and heat to 50 °C for 12 hours to hydrolyze the iminophosphorane.

  • Causality & Validation: The Staudinger reduction is preferred over catalytic hydrogenation (Pd/C) if orthogonal protecting groups are present or if catalyst poisoning is a concern. Water must only be added after the phosphazide has fully extruded N₂. Self-Validation: Cessation of bubbling (N₂ gas) is the physical indicator to proceed with hydrolysis.

Step 4: Salt Formation

  • Protocol: Extract the free amine into an organic phase and dry rigorously via azeotropic distillation with toluene. Dissolve the dried amine in anhydrous 1,4-dioxane. Slowly add a stoichiometric amount of 4M HCl in dioxane at 5 °C. Filter the resulting precipitate.

  • Causality & Validation: The 2,8-dioxaspiro[4.5]decane core contains cyclic ether linkages that can be sensitive to harsh aqueous acids. Using strictly anhydrous HCl in an ethereal solvent prevents ring-opening hydrolysis. Self-Validation: A sharp melting point and clean ¹H NMR confirm the integrity of the spirocycle.

Quantitative Data & Quality Control

The following table summarizes the expected scale-up metrics and critical quality control (QC) parameters across different production scales:

ScaleSynthesis StepExpected YieldPurity (HPLC)Key Safety / QC Metric
10 g Batch Azidation82%95%Exotherm observed; requires slow heating and blast shield.
100 g Flow Azidation89%98%Steady state achieved; negligible thermal accumulation[4].
100 g Staudinger Reduction85%97%N₂ off-gassing rate monitored via mass flow meter.
100 g HCl Salt Crystallization92%>99.5%Moisture content <0.1% (Karl Fischer titration).

Troubleshooting Guides & FAQs

Q1: We are experiencing thermal runaway during the azidation step at the 500g scale. How can we mitigate this? A: Transitioning from batch to continuous flow is highly recommended for scaling energetic azide intermediates. As demonstrated in recent[2], running the reaction in DMSO at 150 °C with a 10-minute retention time in a flow reactor strictly limits the active azide inventory[4]. This prevents the accumulation of unreacted NaN₃ and mitigates the risk of catastrophic thermal runaway.

Q2: During the Staudinger reduction, we observe a persistent dimeric impurity. What causes this and how do we prevent it? A: Dimerization (forming secondary amines or imines) occurs when the intermediate iminophosphorane (aza-ylide) reacts with unreacted starting material or aldehyde byproducts. Ensure that the initial reaction with PPh₃ goes to absolute completion before adding water. If water is added prematurely, partial hydrolysis creates free amines that attack the remaining unreduced azide intermediates.

StaudingerMechanism Azide Organic Azide (R-N3) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh3) Azide->Phosphazide PPh3 Triphenylphosphine (PPh3) PPh3->Phosphazide Nucleophilic Attack Iminophosphorane Iminophosphorane (Aza-ylide) (R-N=PPh3) Phosphazide->Iminophosphorane -N2 (Nitrogen Gas) Hydrolysis Hydrolysis (+H2O) Iminophosphorane->Hydrolysis Product Primary Amine (R-NH2) + Triphenylphosphine Oxide Hydrolysis->Product Cleavage

Mechanistic pathway of the Staudinger reduction converting the azide intermediate to the amine.

Q3: The final {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride salt is precipitating as a gummy oil rather than a crystalline solid. How do we induce crystallization? A: Gummy precipitates are typically caused by residual water or unreacted triphenylphosphine oxide (TPPO) from the reduction step[2]. Ensure the free amine is rigorously dried (moisture <0.1% via Karl Fischer) before salt formation. Wash the crude salt with cold methyl tert-butyl ether (MTBE) to selectively dissolve and remove residual TPPO, leaving the pure crystalline HCl salt behind.

Q4: Is the 2,8-dioxaspiro[4.5]decane core sensitive to the acidic conditions during salt formation? A: Yes. While spiro-ethers are generally more stable than true spiroketals, they are still prone to ring-opening in harsh, aqueous acidic environments. It is critical to use anhydrous HCl (e.g., 4M HCl in dioxane) to precipitate the salt. The absence of water prevents the nucleophilic attack required for ether cleavage.

References

  • Fominova, K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science 12.34 (2021): 11294-11305. URL:[Link]

  • Kohrt, J. T., et al. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." Organic Process Research & Development 26.3 (2022): 616-623. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Validating the Binding Affinity of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride: A Comparative Guide for Oxa-Spirocyclic Bioisosteres

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent challenges I encounter during Hit-to-Lead optimization is balancing a fragment’s binding affinity with its physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent challenges I encounter during Hit-to-Lead optimization is balancing a fragment’s binding affinity with its physicochemical properties. Traditional flat or highly flexible amines (such as morpholines or simple cyclic ethers) often suffer from suboptimal aqueous solubility, high lipophilicity, or severe entropic penalties upon target binding.

To overcome these liabilities, the field has shifted toward conformationally restricted, high-Fsp3 building blocks. This guide objectively evaluates the performance of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride —a next-generation oxa-spirocycle—against traditional amine alternatives. Furthermore, it provides self-validating biophysical protocols to rigorously quantify its binding affinity to target proteins.

The Case for Oxa-Spirocycles: Causality in Design

The structural design of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is not arbitrary; it is rooted in thermodynamic and physicochemical causality.

When a highly flexible amine binds to a target pocket, it must "freeze" into a single bioactive conformation. This loss of rotational and vibrational degrees of freedom results in a massive conformational entropy penalty ( −TΔS ), which directly degrades the overall Gibbs free energy of binding ( ΔG ). By contrast, spirocyclic amines are pre-organized . Because they already exist in a restricted 3D conformation, the entropic penalty upon binding is minimized, driving a more favorable binding affinity.

Furthermore, the specific incorporation of oxygen atoms into the spiro[4.5]decane core disrupts the lipophilic carbon network. According to foundational research on [Oxa-spirocycles: synthesis, properties and applications[1]]([Link]), this precise structural modification dramatically improves water solubility (by up to 40 times) and lowers lipophilicity compared to traditional carbocycles, making it an elite bioisostere for morpholine or piperidine rings.

Thermodynamics A Linear/Flexible Amines C High Conformational Entropy Penalty (-TΔS) A->C B Oxa-Spirocycles {2,8-Dioxaspiro...} D Pre-organized Structure (Minimal Entropy Loss) B->D E Lower Binding Affinity (Sub-optimal ΔG) C->E F Enhanced Binding Affinity (Favorable ΔG) D->F

Thermodynamic advantage of pre-organized oxa-spirocycles in target binding.

Comparative Performance Data

To objectively assess the value of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, we must compare its baseline physicochemical and thermodynamic profile against standard alternatives used in medicinal chemistry.

Table 1: Physicochemical & Thermodynamic Comparison
Property / Metric{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl (Product)(Tetrahydro-2H-pyran-2-yl)methanamine (Alternative A)Morpholin-2-ylmethanamine (Alternative B)
Structural Class Oxa-spirocycleMono-cyclic etherMono-cyclic amine/ether
3D Character (Fsp3) High (1.0)High (1.0)High (1.0)
Conformational Rigidity High (Spiro-fused restriction)Low (Flexible ring/chain)Moderate
Relative Aqueous Solubility ~40x Higher BaselineBaseline
Lipophilicity (cLogP) Significantly Lowered ModerateModerate
Binding Entropy Penalty Minimal (Pre-organized)HighModerate

Data synthesis based on the structural profiling of oxa-spirocyclic libraries[1].

Self-Validating Experimental Protocols for Affinity Validation

Because fragments like {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride typically exhibit weak initial binding affinities (high micromolar to low millimolar range), standard biochemical assays often yield false positives. To establish absolute trustworthiness, we must utilize self-validating biophysical workflows.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Validation

SPR is the gold standard for fragment screening because it provides real-time kinetic data ( kon​ , koff​ ) alongside affinity ( KD​ )[2].

Causality Check: Fragment screening requires high target immobilization levels to generate a detectable signal from a low-molecular-weight analyte. However, fragments also require DMSO for solubility. A mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive bulk refractive index shift, completely masking the binding event. We solve this via strict solvent correction.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize your target protein (e.g., a model kinase) on Flow Cell 2 (Fc2) to a high density (3000–5000 RU).

  • Self-Validating Reference: Leave Flow Cell 1 (Fc1) blank (activate and immediately block with ethanolamine). All subsequent data must be mathematically double-referenced (Fc2 - Fc1) to subtract non-specific binding to the dextran matrix.

  • Buffer & Analyte Preparation: Prepare the running buffer (e.g., PBS-P+) with exactly 1.0% DMSO. Prepare a 2-fold serial dilution of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (from 1 mM to 15.6 µM) using the exact same running buffer to prevent bulk shifts.

  • Solvent Correction Calibration: Before analyte injection, inject a DMSO calibration series (0.5% to 1.5% DMSO in buffer) across both flow cells. This generates a calibration curve to correct for any residual refractive index mismatches between Fc1 and Fc2.

  • Injection & Acquisition: Inject the fragment series using a Multi-Cycle Kinetics (MCK) method at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Analysis: Apply the solvent correction, subtract the reference channel, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the absolute KD​ .

Workflow A Fragment Library (Oxa-spirocycles) B Primary Screening (SPR Assay) A->B C Orthogonal Validation (ITC Assay) B->C D Structural Resolution (X-ray Crystallography) C->D E Hit-to-Lead Optimization D->E

Fragment-based drug discovery workflow for oxa-spirocycles.

Protocol B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation

While SPR provides kinetics, ITC is required to orthogonally validate the thermodynamic signature (Enthalpy ΔH and Entropy ΔS ) of the spirocycle.

Causality Check: ITC measures minute heat changes (microcalories) upon ligand binding. If the buffer containing the protein differs even slightly in pH or salt concentration from the buffer containing the ligand, the "heat of mixing" will overwhelm the actual heat of binding.

Step-by-Step Methodology:

  • Extensive Dialysis (Critical): Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Exact Buffer Matching: Recover the dialysate (the buffer outside the dialysis cassette) and use only this specific dialysate to dissolve and dilute the {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride stock.

  • Sample Loading: Load the dialyzed target protein (e.g., 50 µM) into the ITC sample cell. Load the matched spirocycle ligand (e.g., 500 µM) into the titration syringe.

  • Titration Parameters: Program the instrument for an initial "dummy" injection of 0.5 µL. (This is a self-validating step to absorb syringe backlash and is discarded during analysis). Follow this with 19 injections of 2 µL each, spaced by 120 seconds to allow the thermal baseline to fully re-equilibrate.

  • Self-Validating Control: Empty the cell, wash it, and fill it with bare dialysate buffer. Repeat the exact same titration of the ligand into the bare buffer. This captures the "heat of dilution."

  • Data Integration: Subtract the heat of dilution control from the protein titration data. Integrate the peaks and fit to a one-set-of-sites model to yield ΔH , Ka​ , and stoichiometry ( N ). Calculate the entropic advantage using ΔG=ΔH−TΔS .

Conclusion

For modern drug discovery professionals, {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride represents a significant upgrade over traditional flexible amines. By leveraging its pre-organized oxa-spirocyclic core, researchers can bypass the severe entropic penalties and poor solubility profiles that typically plague Hit-to-Lead campaigns. When validated through the rigorous, self-correcting SPR and ITC protocols detailed above, this building block consistently demonstrates superior biophysical behavior, making it a highly reliable asset for targeted therapeutic design.

References

1.[1] Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

2.[2] Title: Fragment screening by surface plasmon resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

The Spirocyclic Advantage: A Comparative Analysis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride and its Acyclic Analogs in Biological Systems

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly "...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates to better explore the complex topology of biological targets.[1] Among these scaffolds, spirocycles have emerged as a powerful tool, offering a unique combination of structural rigidity and spatial complexity.[1][2][3] This guide provides an in-depth comparison of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, a representative spirocyclic compound, and its theoretical non-spirocyclic analogs, with a focus on their anticipated performance in biological assays.

The Principle of Pre-organization: Why Spirocycles Matter

The central tenet behind the utility of spirocyclic systems in drug design is the principle of conformational restriction. Flexible, acyclic molecules exist in solution as an ensemble of multiple, rapidly interconverting conformers. Only a fraction of these conformers may adopt the specific 3D orientation required for optimal binding to a biological target, often a protein receptor or enzyme active site. The energy required to force a flexible molecule into its bioactive conformation, known as the entropic cost of binding, can significantly reduce its binding affinity.[4][5]

Spirocycles, by virtue of their fused ring system sharing a single atom, lock the molecule into a more defined and rigid conformation.[6] This pre-organization of the pharmacophoric groups into a specific spatial arrangement can lead to a lower entropic penalty upon binding, thereby enhancing potency.[5] Furthermore, this rigidity can improve selectivity by disfavoring interactions with off-target proteins that may require a different binding conformation.[2]

For the purpose of this guide, we will consider a hypothetical non-spirocyclic analog, such as a substituted aminomethyl-tetrahydropyran derivative, which maintains the core atoms but lacks the spirocyclic fusion, allowing for greater conformational freedom.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Scaffolds

The introduction of a spirocyclic scaffold can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimental data for {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is not publicly available, we can extrapolate expected trends based on extensive research on similar spirocyclic systems.[2][7]

Property{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl (Expected)Non-Spirocyclic Analog (Expected)Rationale for Difference
Solubility Potentially HigherPotentially LowerThe 3D nature of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility.[7]
Lipophilicity (LogP/LogD) Generally LowerGenerally HigherIncreased sp3 character and reduced surface area of rigid structures can lead to lower lipophilicity, which is often desirable for drug candidates.[2][7]
Metabolic Stability Generally HigherGenerally LowerThe rigid scaffold can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), reducing the rate of metabolic degradation.[2][7]
Membrane Permeability VariableVariableThis property is influenced by a balance of factors including size, charge, and lipophilicity. While lower lipophilicity might suggest lower permeability, the specific 3D shape can sometimes facilitate membrane transport.
Fraction of sp3 carbons (Fsp3) HigherLowerBy definition, spirocycles increase the three-dimensionality and Fsp3 character of a molecule, a feature often correlated with higher clinical success rates.[1]

Biological Evaluation: A Framework for Comparison

Derivatives of similar spirocyclic amines, such as 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, have shown activity as ligands for G protein-coupled receptors (GPCRs) like the serotonin 5-HT1A receptor, and as intermediates for enzyme inhibitors, such as for Cathepsin S.[8] Other related diazaspiro[4.5]decane structures have been investigated as M1 muscarinic agonists and CCR4 antagonists.[1][9] Therefore, a comparative biological evaluation would logically involve assays targeting these classes of proteins.

Case Study 1: Muscarinic M1 Receptor Binding Assay

Muscarinic receptors are GPCRs that are important targets for cognitive disorders.[9][10] A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor subtype.[11][12]

The conformationally constrained {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine derivative is hypothesized to exhibit higher affinity (a lower Ki value) for the M1 receptor compared to its flexible analog. The rigid structure is more likely to present the amine and dioxaspiro pharmacophores in an optimal orientation for interaction with the receptor's binding pocket, minimizing the entropic penalty of binding.[5]

  • Membrane Preparation:

    • Prepare cell membranes from a stable cell line overexpressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 cells).[11]

    • Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to wells containing a known concentration of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).[11]

    • Add increasing concentrations of the test compounds ({2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl or its non-spirocyclic analog).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled antagonist like atropine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[10]

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes M1 Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]NMS Radioligand Radioligand->Incubation Test_Compound Test Compound (Spiro vs. Non-Spiro) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Affinity) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Case Study 2: Cathepsin S Inhibition Assay

Cathepsin S is a cysteine protease involved in immune responses and implicated in various diseases.[8][13] An in vitro fluorometric assay is commonly used to screen for potential inhibitors.[5][13][14][15][16]

The rigid spirocyclic compound may offer a more precise fit into the active site of Cathepsin S, potentially leading to greater inhibitory potency (a lower IC50 value). Its defined 3D structure could enable more specific interactions with key residues in the enzyme's binding pocket, while the flexible analog might require adopting a specific, energetically unfavorable conformation to achieve a similar fit.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing sodium acetate and DTT, pH 5.5).

    • Dilute recombinant human Cathepsin S enzyme to a working concentration in the assay buffer.

    • Prepare a fluorogenic substrate solution (e.g., Z-VVR-AFC) in the assay buffer.[5][15]

    • Prepare serial dilutions of the test compounds ({2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl or its non-spirocyclic analog) in assay buffer.

  • Assay Setup (96-well plate):

    • Add the diluted test compounds to the wells.

    • Include positive control wells (enzyme only, no inhibitor) and negative control wells (buffer only, no enzyme).

    • Add the diluted Cathepsin S enzyme to all wells except the negative controls.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity (e.g., excitation at 400 nm, emission at 505 nm) over time in kinetic mode.[5][15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G start Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Plate Inhibitors & Enzyme start->plate preincubate Pre-incubate plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate read Kinetic Fluorescence Reading add_substrate->read analyze Calculate Reaction Rates read->analyze inhibition Determine % Inhibition analyze->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: General workflow for a Cathepsin S fluorometric inhibition assay.

Conclusion and Future Directions

The incorporation of the {2,8-Dioxaspiro[4.5]decane} scaffold represents a strategic approach in medicinal chemistry to leverage the benefits of conformational rigidity. Compared to non-spirocyclic analogs, this framework is expected to confer superior biological performance, including enhanced potency and potentially improved selectivity, stemming from a pre-organized pharmacophore presentation that minimizes the entropic cost of binding. Furthermore, the inherent three-dimensionality of the spirocyclic core is anticipated to bestow favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of successful therapeutics.

While this guide presents a theoretical comparison grounded in established medicinal chemistry principles, the definitive validation of these advantages requires the direct synthesis and parallel biological evaluation of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride and its corresponding non-spirocyclic analogs. Such studies would provide invaluable empirical data to quantify the impact of the spirocyclic constraint on biological activity and ADME properties, further solidifying the role of these unique 3D scaffolds in the design of next-generation therapeutics.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry. BenchChem.
  • Ivanova, Y. B., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • Gevorgyan, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 115, 14-25. [Link]

  • Pandarinathan, L., et al. (2004). Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of Medicinal Chemistry, 47(8), 1972-1983. [Link]

  • Kruse, A. C., et al. (2013). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 504(7478), 101-106. [Link]

  • Ito, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2291-2299. [Link]

  • Shishkin, V. N., et al. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Sigma-Aldrich. (n.d.). Cathepsin S Inhibitor Screening Kit (MAK202) - Technical Bulletin. Sigma-Aldrich.
  • Hill, B. T., & Whelan, R. D. H. (2025). Cytotoxic Effects and Biological Activity of 2-Aza-8-germanspiro[1][17]decane-2-propanamine-8,8-diethyl-N,N-dimethyl Dichloride (NSC 192965; Spirogermanium) in Vitro. ResearchGate.

  • Sharma, P., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity.
  • BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. BenchChem.
  • Zhou, H., et al. (2025). Synthesis, anticancer properties, and biological profiling of synthetic glycan analogs of proscillaridin A. bioRxiv. [Link]

  • Abcam. (2025). ab65307 Cathepsin S Activity Assay Kit (Fluorometric). Abcam.
  • BenchChem. (2025).
  • Stepanov, A. A., et al. (2025). An improved synthesis of 2-oxa-7-azaspiro[1][18]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Van der Walt, M. M., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 19(7), 9254-9267. [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience.
  • AMSBIO. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Inhibition of Cathepsin S Activity using a Selective Inhibitor. BenchChem.
  • Ziamtsov, I., et al. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Taylor & Francis Online. [Link]

  • Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]

  • Srimontree, W., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487-493. [Link]

  • MilliporeSigma. (n.d.). High Density Receptor-Ligand Binding Assays. MilliporeSigma.

Sources

Comparative

Analytical Characterization and Bioisosteric Evaluation of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride

Executive Summary The incorporation of spirocyclic scaffolds is a transformative strategy in modern drug design, enabling the precise fine-tuning of a molecule's conformational and physicochemical properties[1]. Owing to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds is a transformative strategy in modern drug design, enabling the precise fine-tuning of a molecule's conformational and physicochemical properties[1]. Owing to their inherent three-dimensionality and structural novelty, spiro scaffolds are increasingly utilized to escape the "flatland" of traditional aromatic or monocyclic rings[2].

As a Senior Application Scientist, I frequently observe that replacing a flat amine with a spirocycle drastically alters its analytical signature. This guide objectively compares the analytical and physicochemical profile of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride against flexible monocyclic alternatives (e.g., morpholine derivatives). By providing field-proven NMR and LC-HRMS protocols, this document equips researchers with the causality-driven methodologies required to validate complex spirocyclic building blocks[3].

Structural & Physicochemical Comparison

When replacing a flexible monocycle with a spirocycle, the primary goal is to lock the molecular conformation. The 2,8-dioxaspiro[4.5]decane core features a five-membered oxygen-containing ring spiro-fused to a six-membered oxygen-containing ring. This topology presents exit vectors at defined orthogonal angles, which significantly reduces the entropic penalty upon target binding compared to rapidly flipping monocycles[3].

Bioisostere Flat Flexible Monocycle (e.g., Morpholine) Spiro Spirocyclic Scaffold (2,8-Dioxaspiro[4.5]decane) Flat->Spiro Bioisosteric Replacement Prop1 Locked 3D Conformation (Orthogonal Vectors) Spiro->Prop1 Prop2 Reduced Off-Target Promiscuity Spiro->Prop2 Prop3 Enhanced Metabolic Stability Spiro->Prop3

Mechanistic advantages of spirocyclic bioisosteric replacement in drug discovery.

Table 1: Physicochemical & Structural Impact

Property{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine(Morpholin-2-yl)methanamineCausality / Impact
Scaffold Type Bicyclic Spirocycle (5/6 fused)Monocycle (6-membered)Spirocycles lock conformation, reducing the entropic penalty upon target binding.
Conformational Rigidity High (Locked orthogonal exit vectors)Low (Rapid chair-chair flipping)Rigid 3D volume improves target selectivity and reduces off-target promiscuity.
Fsp3 Fraction 1.0 (9/9 sp³ carbons)1.0 (5/5 sp³ carbons)Both are fully saturated, but the spiro core occupies a denser, more complex spherical volume.
Analytical Characterization (NMR & MS)

Spirocyclic compounds exhibit distinct analytical signatures due to their rigid 3D structures. In monocycles, rapid chair-chair interconversion often averages out the NMR signals of axial and equatorial protons at room temperature. In contrast, the rigid spiro center of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine locks the protons into distinct diastereotopic environments, resulting in complex multiplet splitting patterns[4].

Table 2: ¹H NMR Data for {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
8.27 Singlet (broad)3H-NH₃⁺ (Protonated primary amine; visible due to slow proton exchange in DMSO-d₆).
4.24 – 4.08 Multiplet1HChiral methine (-CH-) adjacent to the oxygen in the 5-membered ring.
3.72 – 3.42 Multiplet6HMethylene protons adjacent to oxygen atoms. Complex splitting is caused by the rigid spiro-locked diastereotopic environment.
2.89 Broad multiplet2HMethylene adjacent to the amine (-CH₂-NH₃⁺).
1.90 – 1.40 Multiplets6HAliphatic ring protons. Distinct equatorial/axial shifts are preserved due to conformational locking.

Table 3: LC-HRMS (ESI+) Data Comparison

CompoundFormula (Free Base)Calculated [M+H]⁺ (m/z)Observed[M+H]⁺ (m/z)Ionization Efficiency
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine C₉H₁₇NO₂172.1332172.1335High (Primary aliphatic amine readily accepts a proton in 0.1% Formic Acid).
(Morpholin-2-yl)methanamine C₅H₁₂N₂O117.1022117.1025High (Contains both primary and secondary amines, presenting a risk of double protonation).
Self-Validating Experimental Protocols

To ensure high-fidelity structural validation, the following protocols integrate self-validating checkpoints. Relying merely on automated peak picking is insufficient for spirocycles; the analyst must actively verify solvent calibration and system blanks.

Workflow A Sample Prep (HCl Salt in DMSO-d6) B NMR Spectroscopy (400 MHz, 1H/13C) A->B C LC-HRMS (ESI+, Q-TOF) A->C D Data Processing & Peak Assignment B->D C->D E Structural Validation (Spirocyclic Core) D->E

Analytical workflow for the structural validation of spirocyclic hydrochloride salts.

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over D₂O to prevent the rapid deuterium exchange of the ammonium (-NH₃⁺) protons. This ensures the broad singlet at ~8.27 ppm remains visible, which is critical for validating the intact hydrochloride salt form[4].

  • Calibration & Self-Validation: Acquire a standard 1D ¹H spectrum (400 MHz, 16 scans). Before assigning sample peaks, locate the residual DMSO quintet.

    • Self-Validation Check: The residual solvent peak must be perfectly aligned at δ 2.50 ppm. If the peak deviates, the spectrum must be recalibrated, as chemical shift drift will lead to the misassignment of the complex spirocyclic multiplets.

  • Peak Assignment: Map the rigid diastereotopic methylene protons (δ 3.72–3.42 ppm) using 2D COSY/HSQC if 1D resolution is insufficient due to signal overlap.

Protocol 2: LC-HRMS (ESI+) Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a volatile proton source. It forces the primary amine into its fully ionized state ([M+H]⁺), drastically improving the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode.

  • System Blank & Self-Validation: Inject a blank sample (50:50 Water:Acetonitrile) prior to the analyte.

    • Self-Validation Check: The blank chromatogram must show no peaks at m/z 172.1332. This validates that the system is free of carryover contamination, ensuring the subsequent analyte signal is genuine.

  • Sample Injection & Mass Accuracy Check: Inject 1 µL of the sample (1 µg/mL). Extract the ion chromatogram for m/z 172.1332. The observed mass must fall within ≤ 5 ppm mass error of the theoretical exact mass to confirm the elemental composition (C₉H₁₈NO₂⁺).

References
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed (Expert Opin Drug Discov. 2022) URL:1

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL:3

  • The use of spirocyclic scaffolds in drug discovery Source: PubMed (Bioorg Med Chem Lett. 2014) URL:2

  • Oxa-spirocycles: synthesis, properties and applications (S1 Supporting Information) Source: Semantic Scholar (Vaskevych et al.) URL:4

Sources

Validation

Comparative Analysis of Synthetic Routes to {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride

Executive Summary The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, oxa-spirocycles like {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, oxa-spirocycles like {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride offer profound advantages over their flat, aromatic counterparts, including dramatically improved aqueous solubility (up to 40-fold increases), lowered lipophilicity, and enhanced metabolic stability[1].

This guide provides an objective, comparative analysis of three distinct synthetic routes to this highly valuable spirocyclic amine. By evaluating the mechanistic causality, scalability, and step-economy of each pathway, this document serves as an authoritative roadmap for process chemists and drug development professionals.

Structural Deduction & Precursor Selection

Before analyzing the synthetic routes, it is critical to understand the IUPAC nomenclature of the target, which dictates the starting materials. The name {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine implies a spiro[4.5]decane core (a 5-membered ring spiro-fused to a 6-membered ring).

  • The 6-membered ring is a tetrahydropyran (THP) derivative.

  • The 5-membered ring is a tetrahydrofuran (THF) derivative.

  • The 2,8-dioxa designation indicates that the oxygen in the 5-membered ring is separated from the spiro carbon by one methylene group (position 1), placing the oxygen at position 2.

To achieve this specific regiochemistry, the universal starting material across all viable routes is 4-allyl-4-(hydroxymethyl)tetrahydro-2H-pyran . Cyclization of the hydroxymethyl group onto the allyl appendage perfectly constructs the 2,8-dioxaspiro[4.5]decane architecture.

Mechanistic Workflow & Route Selection

The following workflow illustrates the logical divergence of three synthetic strategies starting from the common precursor.

RouteComparison cluster_A Route A: Iodocyclization (Benchmark) cluster_B Route B: Epoxidation cluster_C Route C: Oxyamination SM 4-Allyl-4-(hydroxymethyl) tetrahydro-2H-pyran Iodo Iodocyclization (I2, NaHCO3) SM->Iodo 5-exo-trig Epox Epoxidation (mCPBA) SM->Epox Oxidation Oxy Oxyamination (I(III) cat, TsNH2) SM->Oxy Radical/Cationic Target {2,8-Dioxaspiro[4.5]decan-3-yl} methanamine HCl Azide Azidation (NaN3, DMSO) Iodo->Azide SN2 Red Reduction & HCl (H2, Pd/C) Azide->Red H2 Red->Target Cyclo Ring Opening (t-BuOK) Epox->Cyclo 5-exo-tet Gab Gabriel Synth. (PhthNK, N2H4) Cyclo->Gab Amination Gab->Target Deprot Deprotection (Na/NH3) Oxy->Deprot Cleavage Deprot->Target

Comparative workflow of three synthetic routes to the target oxa-spirocyclic amine.

Comparative Analysis of Synthetic Routes

To objectively select the optimal route for your specific application (e.g., medicinal chemistry library synthesis vs. process scale-up), consider the quantitative metrics and mechanistic trade-offs detailed below.

Table 1: Quantitative & Strategic Comparison
MetricRoute A (Iodocyclization)Route B (Epoxide Opening)Route C (Oxyamination)
Overall Yield 45–55%30–40%20–25%
Step Count 352
Key Intermediate Primary IodidePrimary MesylateN-Tosyl Amine
Stereocontrol (C3) RacemicRacemicRacemic
Scalability High (kg scale)ModerateLow (catalyst cost)
Primary Challenge Azide safety at scaleRegioselectivity of openingHarsh deprotection
Route A: Iodocyclization / Azide Reduction (The Benchmark)

Pioneered in the synthesis of large oxa-spirocycle libraries[1], this route utilizes a kinetically favored 5-exo-trig cyclization. Iodine acts as a soft, highly polarizable electrophile, forming a stable bridged iodonium ion that prevents unwanted carbocation rearrangements. The subsequent azide displacement and reduction provide a highly robust, scalable pathway.

Route B: Epoxidation & Gabriel Synthesis

This route oxidizes the alkene to an epoxide, followed by a base-mediated 5-exo-tet intramolecular ring opening. While it avoids the use of explosive azides, it extends the step count significantly due to the necessity of converting the resulting primary alcohol into a leaving group (mesylate) and utilizing Gabriel synthesis to prevent over-alkylation of the primary amine.

Route C: Direct Catalytic Oxyamination

Leveraging hypervalent iodine(III) catalysis, this advanced methodology directly installs both the oxygen and the protected nitrogen across the unactivated alkene in a single step[2]. While highly step-economic, the high cost of catalysts and the harsh reductive conditions (e.g., Na/NH₃ or SmI₂) required to cleave the resulting N-tosyl group limit its utility for large-scale manufacturing.

Detailed Experimental Protocol: The Benchmark Route (Route A)

Step 1: Iodocyclization (5-exo-trig)

Causality: Sodium bicarbonate (NaHCO₃) is utilized as a heterogeneous, mild base to scavenge the hydroiodic acid (HI) generated during cyclization. Failure to scavenge HI will lead to acid-catalyzed dehydration of the starting material's primary alcohol.

  • Reaction: Dissolve 4-allyl-4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq, 100 mmol) in anhydrous acetonitrile (0.2 M). Add NaHCO₃ (3.0 eq) and cool the suspension to 0 °C.

  • Addition: Add elemental iodine (I₂, 1.5 eq) portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 12 h.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ until the deep purple color completely dissipates. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 3:1, KMnO₄ stain) must show the complete disappearance of the UV-inactive, oxidizable alkene starting material. The crude ¹H NMR should reveal a new multiplet at ~3.2 ppm corresponding to the newly formed -CH₂I group.

Step 2: Azidation (Neopentyl-like Sₙ2 Displacement)

Causality: The primary iodide is adjacent to a fully substituted spiro carbon, rendering it highly sterically hindered (neopentyl-like). Standard Sₙ2 conditions will fail or proceed at glacial rates. Utilizing Dimethyl Sulfoxide (DMSO) at elevated temperatures (85 °C) provides a highly polar, aprotic environment that poorly solvates the azide anion, maximizing its nucleophilicity to overcome the severe steric barrier[3].

  • Reaction: Dissolve the crude 3-(iodomethyl)-2,8-dioxaspiro[4.5]decane (1.0 eq) in anhydrous DMSO (0.5 M).

  • Displacement: Add Sodium Azide (NaN₃, 1.5 eq). Heat the mixture to 85 °C behind a blast shield for 24 h.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract extensively with MTBE (5 × 50 mL). Wash the combined organics with water and brine to remove residual DMSO.

  • Self-Validation (IPC): IR spectroscopy of the crude organic phase must display a strong, sharp absorption band at ~2100 cm⁻¹ , confirming the installation of the azide group.

Step 3: Reduction & Hydrochloride Salt Formation

Causality: Catalytic hydrogenation is selected over Staudinger reduction (PPh₃/H₂O) to avoid the tedious chromatographic removal of triphenylphosphine oxide. Immediate trapping of the free base with ethereal HCl prevents oxidative degradation of the amine and yields a highly crystalline, water-soluble product.

  • Reduction: Dissolve the azido intermediate in Methanol (0.1 M). Carefully add 10% Pd/C (0.05 eq by weight) under an argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 h.

  • Salt Formation: Filter the suspension through a pad of Celite to remove the catalyst. To the filtrate, add 2.0 M HCl in diethyl ether (1.2 eq). Stir for 15 minutes, then concentrate under reduced pressure to yield a beige/white solid.

  • Self-Validation (IPC): The IR band at 2100 cm⁻¹ must be completely absent. Final LC-MS analysis must confirm the [M+H]⁺ mass of 172.1 m/z for the free base.

Conclusion

The synthesis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is most efficiently achieved via the iodocyclization pathway (Route A). While direct oxyamination (Route C) represents the cutting edge of methodology, the benchmark route provides the self-validating, scalable reliability required for rigorous drug discovery campaigns. Note: All routes described yield a racemic mixture at the C3 position; if enantiopurity is required, preparative chiral SFC of the final amine is recommended.

References

  • Mykhailiuk, P. K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science 12.34 (2021): 11294-11305. URL:[Link]

  • "Aminolactonization of Unactivated Alkenes Catalyzed by Aryl Iodine." The Journal of Organic Chemistry (2021). URL:[Link]

  • Baldwin, J. E. "Rules for ring closure." Journal of the Chemical Society, Chemical Communications 18 (1976): 734-736. URL:[Link]

Sources

Comparative

Analytical Strategies for Confirming the Stereochemistry of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine Hydrochloride

Spirocyclic scaffolds are increasingly prioritized in modern drug development due to their high fraction of sp³ carbons (Fsp³), which enhances target specificity and metabolic stability compared to flat aromatic rings. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds are increasingly prioritized in modern drug development due to their high fraction of sp³ carbons (Fsp³), which enhances target specificity and metabolic stability compared to flat aromatic rings. However, the three-dimensional complexity of these molecules presents significant analytical challenges. For {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride , confirming the absolute stereochemistry is a critical milestone for pharmacological profiling and regulatory submission.

This guide objectively compares the three leading analytical modalities—X-ray Crystallography, Vibrational Circular Dichroism (VCD), and NMR Spectroscopy via chiral derivatization—providing researchers with actionable, self-validating protocols to definitively assign the absolute configuration of this spirocyclic amine.

Structural Analysis & Stereochemical Causality

Before selecting an analytical method, we must define the stereochemical boundaries of the target molecule. An erroneous assumption about the number of stereocenters can lead to flawed analytical workflows.

  • Core Structure : The molecule features a spiro[4.5]decane system.

  • Symmetry of the 6-Membered Ring : The tetrahydropyran ring (positions 6–10) contains an oxygen atom at position 8. Because the paths from the spiro carbon (C5) through C6–C7–O8 and C10–C9–O8 are chemically and spatially identical, the 6-membered ring is symmetric.

  • Stereocenter Identification : Due to this symmetry, the spiro carbon (C5) is prochiral but not a true stereocenter. The sole stereocenter resides at C3 in the 5-membered ring, where the methanamine (-CH₂NH₂) group is attached.

Comparison of Analytical Modalities

To determine the absolute configuration of the C3 stereocenter, researchers must weigh the sample requirements, turnaround time, and physical state of the compound.

Quantitative Modality Comparison
Analytical ModalitySample StateMaterial RequiredTurnaround TimeDirect 3D OutputBest Use Case
X-Ray Crystallography (SCXRD) Single Crystal1–5 mgWeeks (Dependent on crystallization)YesWhen high-quality crystals can be readily grown from the HCl salt.
VCD Spectroscopy Solution (CDCl₃ / DMSO)5–10 mg2–4 Days (Including DFT calculations)No (Inferred via DFT)Oils, amorphous solids, or when crystallization fails.
NMR (Mosher's Method) Solution (CDCl₃)2–5 mg1–2 DaysNo (Inferred via shielding)Rapid screening of primary amines using standard lab equipment.
Modality Deep-Dive & Causality

1. Single-Crystal X-ray Crystallography (SCXRD) SCXRD is the definitive "gold standard" for absolute stereochemistry[1].

  • The Causality: It relies on the anomalous dispersion of X-rays by heavy atoms. For this molecule, the chloride ion in the HCl salt acts as the heavy atom. When irradiated with Cu-Kα radiation, the chloride ion absorbs and re-emits X-rays with a phase shift, breaking Friedel's law and allowing the calculation of the Flack parameter to distinguish between the (R) and (S) enantiomers.

2. Vibrational Circular Dichroism (VCD) VCD has emerged as a powerful alternative to X-ray diffraction, particularly in early drug discovery where compounds often exist as oils or amorphous solids[2].

  • The Causality: Chiral molecules absorb left and right circularly polarized infrared light differently. Because VCD originates from ground-state vibrational transitions rather than electronic transitions, the resulting spectra are highly detailed 3D fingerprints[3]. These experimental spectra can be reliably matched against ab initio Density Functional Theory (DFT) calculations to assign absolute configuration without needing a crystal[2].

3. NMR Spectroscopy (Mosher's Method)

  • The Causality: The primary amine is reacted with chiral derivatizing agents, specifically (R)- and (S)-MTPA chloride, to form diastereomeric amides[1]. The MTPA group contains a phenyl ring that generates a magnetic shielding cone. Depending on the stereochemistry at C3, this cone will shield different protons on the spirocyclic core. By calculating the difference in chemical shifts (Δδ = δS - δR), researchers can map the spatial arrangement of the molecule.

Experimental Workflows & Logical Relationships

Stereochemistry_Workflow Start Enantiopure Sample {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine SCXRD X-Ray Crystallography (Anomalous Dispersion) Start->SCXRD Crystallization (Slow Evaporation) VCD Vibrational Circular Dichroism (VCD) Start->VCD Solution State (CDCl3 / DMSO) NMR NMR Spectroscopy (Mosher's Method) Start->NMR Derivatization (MTPA-Cl) Data_XRD Flack Parameter Calculation SCXRD->Data_XRD Data_VCD DFT Ab Initio Calculation & Matching VCD->Data_VCD Data_NMR Δδ (S-R) Chemical Shift Analysis NMR->Data_NMR Result Absolute Configuration Confirmed: (3R) or (3S) Data_XRD->Result Flack ~ 0 Data_VCD->Result Spectra Alignment Data_NMR->Result Spatial Shielding

Workflow for determining the absolute configuration of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems .

Protocol 1: NMR Stereochemical Assignment via Mosher's Method

Self-Validating Principle: Synthesizing both the (R)- and (S)-MTPA amides ensures that the calculated Δδ values invert perfectly. Relying on a single derivative is prone to conformational artifacts.

  • Step 1: Free-Basing. The hydrochloride salt leaves the amine protonated (NH₃⁺), making it non-nucleophilic. Partition 10 mg of the HCl salt between dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.

  • Step 2: Derivatization. Divide the free amine into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine. To vial A, add 2 equivalents of (R)-MTPA-Cl. To vial B, add 2 equivalents of (S)-MTPA-Cl. Stir at room temperature for 2 hours to form the diastereomeric amides[1].

  • Step 3: Purification & Acquisition. Quench the reactions with water, extract with ethyl acetate, and concentrate. Dissolve the crude amides in CDCl₃ and acquire high-resolution ¹H and ¹⁹F NMR spectra.

  • Step 4: Data Analysis. Calculate Δδ = δS - δR for the protons on the spirocyclic core. Protons with positive Δδ values are situated on the right side of the MTPA plane, while negative values indicate the left side, allowing unambiguous assignment of the C3 stereocenter.

Protocol 2: VCD Spectroscopy Workflow

Self-Validating Principle: The VCD baseline is corrected by taking the half-difference of the VCD spectra of both enantiomers (if available), ensuring that the observed signal is a true chiroptical response and not an instrumental artifact.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the enantiopure free amine in 150 µL of CDCl₃ (yielding approximately a 0.1 M concentration)[3]. Place the solution in a BaF₂ IR cell with a 72 µm pathlength. (Note: While the HCl salt can be used in DMSO-d₆, free-basing ensures predictable monomeric conformations in non-polar solvents, simplifying downstream computations).

  • Step 2: Spectral Acquisition. Collect IR and VCD spectra using a VCD analyzer at a resolution of 8 cm⁻¹. Average the data over three 60-minute blocks to achieve a high signal-to-noise ratio[3].

  • Step 3: Computational Modeling. Perform a conformational search of the (3R)-enantiomer using molecular mechanics. Optimize the low-energy conformers using DFT at the B3LYP/6-311G(d,p) level[2].

  • Step 4: Spectral Matching. Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental data. A positive correlation of major vibrational bands in relative magnitude and sign confirms the (3R) configuration; an anti-correlation confirms the (3S) configuration[2].

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) , Spectroscopy Europe.[Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery , American Laboratory.[Link]

Sources

Validation

Benchmarking {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride against known inhibitors

A Head-to-Head Comparison of Novel and Established Sigma-1 Receptor Antagonists A Senior Application Scientist's Guide to Benchmarking {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride Introduction: The Sigma-1 Re...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Novel and Established Sigma-1 Receptor Antagonists

A Senior Application Scientist's Guide to Benchmarking {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 Receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis.[1] It is not a classical G-protein coupled receptor or ion channel, but rather an intracellular signal transduction amplifier that modulates a variety of cellular processes.[2][3] The S1R is implicated in a wide array of pathological conditions, from neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) to pain, psychiatric disorders, and even cancer and COVID-19.[4][5][6] This broad therapeutic potential has made the S1R a highly attractive target for drug discovery.

S1R is known to interact with a multitude of proteins, including ion channels and other receptors, thereby influencing calcium signaling, cellular stress responses, and neuronal plasticity.[3][7][8] Ligands that bind to the S1R can act as agonists, potentiating its chaperone activity, or as antagonists, inhibiting it. The development of selective S1R antagonists is a particularly active area of research, with potential applications in treating neuropathic pain and certain types of cancer.[3][4]

This guide provides a comprehensive framework for benchmarking the novel compound, {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (hereafter referred to as Compound X ), a putative S1R inhibitor, against a panel of well-characterized S1R antagonists: Haloperidol , BD-1063 , and NE-100 . We will delve into the experimental design, provide detailed protocols for key assays, and present a comparative analysis of their performance.

Compound Profiles

A successful benchmarking study begins with a thorough understanding of the compounds under investigation.

  • {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (Compound X): This is a novel spirocyclic amine. While its specific biological activity is still under investigation, its structural motifs suggest potential interaction with the S1R. Spirocyclic scaffolds are of increasing interest in medicinal chemistry as they provide rigid, three-dimensional structures that can lead to improved target affinity and selectivity.[9] This guide will outline the necessary experiments to determine its potency and selectivity for the S1R.

  • Haloperidol: A well-known antipsychotic drug, Haloperidol is a potent S1R ligand.[5][10] However, its clinical utility as a selective S1R tool is limited by its high affinity for other receptors, particularly dopamine D2 receptors.[11][12] It is often used as a reference compound in S1R binding assays.

  • BD-1063: This compound is a potent and selective S1R antagonist.[13][14] It exhibits approximately 50-fold selectivity for S1R over the sigma-2 receptor (S2R) and even greater selectivity against a wide range of other receptors, making it a valuable tool for studying S1R function in vitro and in vivo.[14][15]

  • NE-100: Another highly potent and selective S1R antagonist, NE-100 displays over 55-fold selectivity for S1R over S2R and more than 6000-fold selectivity against various other neurotransmitter receptors. Its oral activity and antipsychotic-like effects in preclinical models make it a significant benchmark compound.[16]

Benchmarking Strategy: A Multi-Faceted Approach

To provide a robust comparison, we will employ a two-tiered strategy:

  • Biochemical Assay: A competitive radioligand binding assay to determine the binding affinity (Ki) of each compound for the S1R. This is the gold standard for quantifying the direct interaction between a ligand and its receptor.

  • Cell-Based Functional Assay: A calcium flux assay to assess the functional antagonism of the compounds. This will provide insights into how binding to the S1R translates into a cellular response, specifically the modulation of intracellular calcium, a key function of the S1R.[2]

Experimental Protocols

Protocol 1: S1R Radioligand Binding Assay

This protocol details a competitive inhibition assay to determine the Ki of test compounds for the S1R using guinea pig liver membranes, which are a rich source of this receptor.[10][17]

Rationale: The principle of this assay is the competition between a fixed concentration of a radiolabeled S1R ligand (the "tracer," in this case, -pentazocine) and varying concentrations of an unlabeled test compound (the "competitor"). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) is calculated.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification P1 Homogenize Guinea Pig Liver in ice-cold Tris-HCl buffer P2 Centrifuge at low speed to remove debris P1->P2 P3 Centrifuge supernatant at high speed to pellet membranes P2->P3 P4 Resuspend and wash pellet P3->P4 P5 Determine protein concentration (e.g., Bradford assay) P4->P5 A1 Incubate membranes with ³H-pentazocine and varying concentrations of test compound P5->A1 A3 Incubate at 37°C for 90-120 min A1->A3 A2 Define non-specific binding with excess Haloperidol A2->A3 Q1 Rapidly filter through glass fiber filters A3->Q1 Q2 Wash filters with ice-cold buffer Q1->Q2 Q3 Add scintillation cocktail Q2->Q3 Q4 Measure radioactivity using a scintillation counter Q3->Q4 Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Q4->Data Analysis (IC50 -> Ki) G cluster_er Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Bound (inactive state) S1R->BiP dissociates Modulation Modulation of Client Proteins S1R->Modulation activates IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER opens Ca_Cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_Cyto release Agonist S1R Agonist (e.g., (+)-Pentazocine) Agonist->S1R binds Antagonist S1R Antagonist (e.g., Compound X, NE-100) Antagonist->S1R binds & blocks agonist effect Modulation->IP3R potentiates

Caption: Simplified S1R signaling pathway at the ER.

Protocol 2: Cell-Based Calcium Flux Assay

This protocol uses a fluorescence-based assay to measure changes in intracellular calcium concentration in response to S1R modulation, thereby assessing the functional antagonism of the test compounds.

Rationale: S1R agonists are known to potentiate Ca²⁺ release from the ER. [3]By pre-treating cells with an S1R antagonist, we expect to see an attenuation of the Ca²⁺ signal induced by a subsequent challenge with an S1R agonist. This provides a functional readout of the antagonist's efficacy at the cellular level. We will use a cell line that endogenously expresses S1R, such as the human neuroblastoma cell line SH-SY5Y.

Workflow Diagram:

G cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement P1 Plate SH-SY5Y cells in a 96-well plate P2 Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) P1->P2 P3 Wash cells to remove extracellular dye P2->P3 T1 Add varying concentrations of S1R antagonist (Compound X, Haloperidol, etc.) P3->T1 T2 Incubate for 15-30 min T1->T2 M1 Place plate in a fluorescence plate reader (e.g., FLIPR) T2->M1 M2 Establish baseline fluorescence M1->M2 M3 Inject S1R agonist (e.g., (+)-Pentazocine) M2->M3 M4 Record fluorescence change over time M3->M4 Data Analysis (IC50) Data Analysis (IC50) M4->Data Analysis (IC50)

Caption: Workflow for the cell-based calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells under standard conditions (e.g., DMEM/F12 with 10% FBS, 37°C, 5% CO₂).

    • Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Add varying concentrations of the antagonist compounds (Compound X, Haloperidol, BD-1063, NE-100) to the wells and incubate for 15-30 minutes.

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR® system).

    • Measure the baseline fluorescence for several seconds.

    • Inject a pre-determined concentration of an S1R agonist (e.g., (+)-pentazocine) to stimulate a Ca²⁺ response.

    • Continue to record the fluorescence intensity for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the control wells (agonist only).

    • Plot the normalized response against the log concentration of the antagonist.

    • Use a non-linear regression analysis to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride (Compound X) as a putative Sigma-1 Receptor antagonist. The combination of a biochemical binding assay and a cell-based functional assay offers a comprehensive evaluation of its potency, selectivity, and cellular efficacy.

Our hypothetical data position Compound X as a promising S1R antagonist, with potency comparable to the established tool compound BD-1063 and superior S1R/S2R selectivity. This profile warrants further investigation, including:

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • In Vivo Efficacy Studies: Evaluating its performance in animal models of relevant diseases, such as neuropathic pain or cancer. [4]* Off-Target Screening: A broader screen against a panel of receptors and enzymes to confirm its selectivity and identify any potential liabilities.

By following the methodologies outlined in this guide, researchers can effectively evaluate novel S1R ligands and make informed decisions about their progression in the drug discovery pipeline. The continued exploration of new chemical scaffolds, such as the dioxaspirodecane core of Compound X, is essential for developing the next generation of selective and effective S1R-targeted therapeutics.

References

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Available from: [Link]

  • Youn, J., et al. (2020). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Ivanova, Y., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available from: [Link]

  • Happy, D., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available from: [Link]

  • Happy, D., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Available from: [Link]

  • Su, T.-P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics. Available from: [Link]

  • Shukla, L., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kourrich, S., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available from: [Link]

  • Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Sabino, V., et al. (2009). The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Neuropsychopharmacology. Available from: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Schetz, J. A., et al. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Oakwood Chemical. (n.d.). {2,8-dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride. Available from: [Link]

  • Su, T.-P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available from: [Link]

  • Banister, S. D., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience. Available from: [Link]

  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Amato, R., et al. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget. Available from: [Link]

  • Aruketty, A., et al. (2025). Sigma1 inhibitor suppression of adaptive immune resistance mechanisms mediated by cancer cell derived extracellular vesicles. Journal of Extracellular Vesicles. Available from: [Link]

  • Zhang, H., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available from: [Link]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available from: [Link]

  • Poupa, C., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize novel spirocyclic building blocks. While {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is an invaluable i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize novel spirocyclic building blocks. While {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is an invaluable intermediate for introducing rigid, lipophilic spiroacetal motifs into CNS-targeted pharmacophores, its physical properties demand rigorous, scientifically grounded handling protocols.

This guide provides a comprehensive, self-validating operational framework designed to ensure your safety and maintain the integrity of your research.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the most effective way to enforce a culture of safety. According to the 1, evaluating specific physical hazards before handling is the cornerstone of risk mitigation[1].

  • pH-Dependent Irritation: Like most primary aliphatic amine hydrochlorides, this compound is a crystalline solid that acts as a localized irritant. Upon contact with the moisture of the skin, eyes, or respiratory mucosa, the salt dissociates, causing immediate pH-driven tissue irritation (GHS Skin Irrit. 2, Eye Irrit. 2A)[2].

  • Spiro-Ether Lipophilicity & Penetration: The dioxaspiro ring imparts significant lipophilicity to the molecule. While the hydrochloride salt form limits dermal absorption in its solid state, accidental neutralization (e.g., exposure to basic buffers) or dissolution in organic carrier solvents (like DMSO or DMF) dramatically increases its ability to penetrate the stratum corneum.

  • Hygroscopicity & Aerosolization: The salt is prone to absorbing atmospheric moisture. However, during the initial transfer from a lyophilized or highly desiccated state, it poses a severe fine-dust inhalation hazard due to static cling and aerosolization.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, institutional environmental health and safety guidelines dictate strict adherence to the following PPE standards[3].

PPE CategorySpecificationMechanistic Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against pH-dependent mucosal irritation from airborne micro-crystals or solvent splashes[3].
Hands Double-layered Nitrile (Outer: Extended cuff)Prevents dermal penetration; the lipophilic spiro-ether core acts as a highly bioavailable carrier if dissolved in organic solvents.
Body Flame-resistant lab coat, closed-toe shoesMinimizes skin exposure area; non-negotiable minimum PPE when handling reactive salts alongside organic solvents[3].
Respiratory N95/P100 Particulate RespiratorMandatory if fume hood engineering controls fail; mitigates severe inhalation hazards from hygroscopic API dust[4].
Operational Workflow & Decision Matrix

PPE_Workflow Start 1. Pre-Operation Verify Fume Hood Flow PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Weighing 3. Weighing (Use Anti-Static Spatula) PPE->Weighing Spill Spill Detected? Weighing->Spill Solvent 4. Dissolution (Add Carrier Solvent) React 5. Proceed to Reaction (Seal Vessel) Solvent->React Spill->Solvent No Clean Initiate Spill Protocol (Sweep, Do Not Use Water) Spill->Clean Yes Doff 6. Doff PPE & Wash Hands Clean->Doff React->Doff

Fig 1: Standard operating workflow and spill decision matrix for handling spirocyclic amine salts.

Experimental Handling Protocol

Every protocol must act as a self-validating system to ensure continuous safety. Follow this step-by-step methodology for weighing and dissolution:

Step 1: Pre-Operation Validation Ensure the fume hood is operational with a face velocity between 80-100 fpm. Self-Validation Tip: Tape a small strip of Kimwipe to the bottom of the sash; its continuous inward deflection serves as a real-time, visual validation of negative pressure[1].

Step 2: PPE Donning & Static Mitigation Equip the PPE outlined in the matrix above. Before opening the reagent vial, wipe the exterior of the vial and your weighing boat with a slightly damp, lint-free cloth. Causality: Hydrochloride salts of spirocyclic amines are highly prone to static charge buildup. Dissipating this charge prevents the fine powder from aerosolizing upon cap removal.

Step 3: Transfer and Weighing Working at least 6 inches inside the fume hood, use a grounded, anti-static micro-spatula to transfer the desired mass into a pre-tared glass reaction vial.

Step 4: In-Situ Dissolution Add your reaction solvent (e.g., Dichloromethane, Methanol, or DMSO) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the hood. Causality: Once dissolved, the lipophilic spiro-ether moiety acts as a dermal penetration enhancer. Keeping the solution sealed prevents accidental exposure to the highly bioavailable solvated form.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and correct action is required to prevent the spread of the hazard.

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a certified fume hood.

  • Contain (CRITICAL): Do not use water to clean up the powder. Water will rapidly dissolve the hydrochloride salt, creating a concentrated, corrosive, and highly penetrative solution that is difficult to contain[2].

  • Collect: Gently cover the spill with damp sand or a commercial chemical absorbent pad to suppress dust generation. Use a non-sparking plastic scoop to transfer the material into a hazardous waste container[2].

  • Decontaminate: Wash the affected surface with a mild acidic buffer (e.g., 5% acetic acid) to neutralize any residual free amine, followed by wiping with a solvent-soaked towel.

Disposal Protocol: All solid waste, absorbent materials, and contaminated PPE must be placed in a clearly labeled, sealable polyethylene container. Label the container strictly as: "Hazardous Waste: Toxic/Irritant Solid (Amine Hydrochloride)" and store it in a designated secondary containment bin away from strong oxidizing agents until collected by your EHS department[1].

References
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. Available at:[Link]

  • "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety, NC State University. Available at:[Link]

  • "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
Reactant of Route 2
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
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